molecular formula C8H7FO3 B2584513 4-Fluoro-2-hydroxyphenylacetic acid CAS No. 2546-41-0; 31338-67-7

4-Fluoro-2-hydroxyphenylacetic acid

Cat. No.: B2584513
CAS No.: 2546-41-0; 31338-67-7
M. Wt: 170.139
InChI Key: ONYLRXYSJAYKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-hydroxyphenylacetic acid is a useful research compound. Its molecular formula is C8H7FO3 and its molecular weight is 170.139. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-2-hydroxyphenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-hydroxyphenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluoro-2-hydroxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4,10H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYLRXYSJAYKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 4-Fluoro-2-hydroxyphenylacetic Acid (CAS 31338-67-7)

[1][2][3][4][5]

Executive Summary

4-Fluoro-2-hydroxyphenylacetic acid (CAS 31338-67-7) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients and as a metabolic standard in biodegradation studies.[1][2][3] Structurally, it features a phenylacetic acid scaffold with a hydroxyl group at the ortho position and a fluorine atom at the para position relative to the acetic acid moiety.

This substitution pattern imparts unique physiochemical properties: the fluorine atom increases lipophilicity and metabolic stability (blocking para-oxidation), while the ortho-hydroxyl group facilitates intramolecular hydrogen bonding and serves as a versatile handle for further derivatization (e.g., cyclization to benzofurans). This guide details its chemical profile, validated synthetic pathways, and handling protocols for research and development applications.

Part 1: Chemical Profile & Physiochemical Properties

The following data consolidates experimental and predicted values essential for analytical characterization and reaction planning.

Identity & Properties Table[7]
PropertyDetail
Chemical Name 4-Fluoro-2-hydroxyphenylacetic acid
CAS Registry Number 31338-67-7
Molecular Formula C₈H₇FO₃
Molecular Weight 170.14 g/mol
SMILES OC(=O)CC1=CC(F)=CC=C1O
Appearance Off-white to pale beige crystalline solid
Melting Point 131–134 °C (Predicted/Analogous)
pKa (Carboxyl) ~3.8 (Acidic due to phenyl ring electron withdrawal)
pKa (Phenol) ~9.5
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Hazards (GHS) H302 (Harmful), H315 (Irritant), H319 (Eye Irritant)

Part 2: Synthetic Routes & Manufacturing

High-purity synthesis of CAS 31338-67-7 requires controlling regiochemistry to avoid the common para-hydroxy isomer. The most robust laboratory-scale method involves the rearrangement of a ketone precursor, ensuring the correct substitution pattern is locked in from the start.

Primary Synthetic Pathway: Willgerodt-Kindler Rearrangement

This protocol utilizes 4'-Fluoro-2'-hydroxyacetophenone as the starting material. This precursor is commercially available and possesses the exact ring substitution required (F at 4, OH at 2 relative to the acetyl group).

Reaction Scheme Diagram

SynthesisFigure 1: Regioselective Synthesis via Willgerodt-Kindler RearrangementStart4'-Fluoro-2'-hydroxyacetophenone(CAS 1481-27-2)Step1Thioamide Intermediate(Morpholine/Sulfur)Start->Step1Willgerodt-KindlerReflux 130°CStep2Hydrolysis(NaOH/H2O)Step1->Step2Base HydrolysisProduct4-Fluoro-2-hydroxyphenylacetic acid(CAS 31338-67-7)Step2->ProductAcidification (HCl)

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of 4-Fluoro-2-hydroxyphenylacetic acid.

Reagents:

  • 4'-Fluoro-2'-hydroxyacetophenone (1.0 equiv)

  • Sulfur (powder, 2.0 equiv)

  • Morpholine (3.0 equiv)

  • Sodium Hydroxide (10% aq. solution)

  • Hydrochloric Acid (6M)

Workflow:

  • Formation of Thioacetomorpholide:

    • In a round-bottom flask equipped with a reflux condenser, combine 4'-Fluoro-2'-hydroxyacetophenone (5.0 g), sulfur (2.1 g), and morpholine (8.5 mL).

    • Heat the mixture to gentle reflux (approx. 130°C) for 8–12 hours. The reaction will darken significantly.

    • Checkpoint: Monitor by TLC (SiO₂, 30% EtOAc/Hexane) until the ketone starting material is consumed.

    • Pour the hot reaction mixture into warm ethanol (20 mL) to facilitate crystallization of the thioamide intermediate upon cooling, or proceed directly to hydrolysis if the intermediate is an oil.

  • Hydrolysis:

    • Add 50 mL of 10% NaOH solution to the crude thioamide.

    • Reflux the mixture for 6 hours to cleave the morpholine-sulfur complex. Ammonia-like odors (morpholine) will be evolved; ensure good ventilation.

  • Isolation & Purification:

    • Cool the reaction mixture to room temperature.

    • Filter off any insoluble sulfur or tarry residues.

    • Wash the alkaline filtrate with diethyl ether (2 x 30 mL) to remove non-acidic impurities.

    • Critical Step: Acidify the aqueous phase slowly with 6M HCl to pH 2 while stirring in an ice bath. The product will precipitate as a solid.

    • Filter the precipitate, wash with cold water, and dry.

    • Recrystallization: Purify using a mixture of Water/Ethanol (9:1) to obtain white needles.

Part 3: Applications in Drug Discovery

Bioisosteric Replacement

Researchers utilize CAS 31338-67-7 to modify phenylacetic acid pharmacophores. The introduction of fluorine at the C4 position:

  • Blocks Metabolism: Prevents CYP450-mediated hydroxylation at the para position, extending the drug's half-life (

    
    ).
    
  • Modulates Acidity: The fluorine atom (electron-withdrawing) slightly lowers the pKa of the acetic acid group compared to the non-fluorinated parent, potentially altering protein binding affinity.

Scaffold for Heterocycles

The ortho-hydroxyl group allows for rapid cyclization into 6-fluorobenzofuran-2-ones or 6-fluorobenzofurans . These bicyclic cores are privileged structures in:

  • Anti-inflammatory agents (COX-2 inhibitors).

  • Auxin transport inhibitors in agrochemistry.

Metabolic Biomarker

This compound has been identified as a microbial metabolite formed during the degradation of p-fluorophenylacetic acid by Pseudomonas species [1]. It serves as a reference standard in environmental toxicology to track the breakdown of fluorinated aromatics.

Part 4: Analytical Characterization

To validate the identity of synthesized or purchased material, compare against these spectral expectations.

Nuclear Magnetic Resonance (NMR)

The presence of the Fluorine atom introduces distinctive splitting patterns (coupling constants,

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.0 ppm (s, 1H): Carboxylic acid proton (broad).

    • δ 9.8 ppm (s, 1H): Phenolic -OH.

    • δ 7.15 ppm (dd, 1H): H6 proton (meta to F, ortho to acetic acid). Shows coupling to F (

      
       Hz).
      
    • δ 6.6–6.7 ppm (m, 2H): H3 and H5 protons. Complex splitting due to ortho/meta coupling and strong F-coupling (

      
       Hz).
      
    • δ 3.50 ppm (s, 2H): Methylene (-CH₂-) protons.

  • ¹⁹F NMR:

    • Single peak around -115 to -118 ppm , typically a multiplet due to proton coupling if not decoupled.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • m/z: 169.0 [M-H]⁻.

References

  • Harper, D. B., & Blakley, E. R. (1971). The metabolism of p-fluorophenylacetic acid by a Pseudomonas sp.[4] I. Isolation and identification of intermediates in degradation.[5] Canadian Journal of Microbiology, 17(5), 635–644.

  • Sigma-Aldrich. 4-Fluoro-2-hydroxyphenylacetic acid Product Detail.

  • PubChem. 4'-Fluoro-2'-hydroxyacetophenone (Precursor) Compound Summary.

  • Key Organics. 4-Fluoro-2-hydroxyphenylacetic acid Safety Data & Properties.

chemical structure of 4-Fluoro-2-hydroxyphenylacetic acid

[1][2][3]

Part 1: Executive Summary & Molecular Identity[1][2]

4-Fluoro-2-hydroxyphenylacetic acid (CAS: 31338-67-7) is a specialized fluorinated aromatic intermediate used in pharmaceutical research and environmental chemistry.[1][2] Structurally, it consists of a phenylacetic acid core substituted with a hydroxyl group at the ortho position (C2) and a fluorine atom at the para position relative to the acetic acid side chain (C4).[1][2]

This molecule serves a dual role in the scientific community:

  • Pharmaceutical Building Block: It is utilized to introduce metabolic stability and lipophilicity into drug candidates via the fluorine substituent, while the ortho-hydroxyl group provides a handle for cyclization (e.g., to benzofurans) or hydrogen bonding in receptor active sites.[1][2]

  • Environmental Metabolite: It is a documented intermediate in the microbial degradation of p-fluorophenylacetic acid by Pseudomonas species, serving as a marker for the biodegradation of fluorinated aromatic pollutants.[1][2]

Chemical Identity Table[1][2][4]
PropertyDetail
IUPAC Name 2-(4-Fluoro-2-hydroxyphenyl)acetic acid
CAS Number 31338-67-7
Molecular Formula C₈H₇FO₃
Molecular Weight 170.14 g/mol
SMILES OC(=O)CC1=C(O)C=C(F)C=C1
Appearance White to off-white crystalline solid
Melting Point 132–133 °C

Part 2: Molecular Architecture & Electronic Properties[1][2]

The chemical behavior of 4-Fluoro-2-hydroxyphenylacetic acid is governed by the interplay between three functional groups on the benzene ring.

Electronic Effects
  • Fluorine (C4): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) , which increases the acidity of the phenolic proton and the carboxylic acid.[1][2] However, it also has a mesomeric electron-donating effect (+M) into the ring, although the inductive effect generally dominates in terms of reactivity at the meta positions.[2]

  • Hydroxyl (C2): The ortho-hydroxyl group is a strong electron-donating group (+M) , activating the ring towards electrophilic aromatic substitution, particularly at the C3 and C5 positions.[1][2]

  • Intramolecular Hydrogen Bonding: The proximity of the C2-hydroxyl group to the C1-acetic acid side chain allows for potential intramolecular hydrogen bonding, which can influence the pKa of the carboxylic acid and the molecule's conformational preference in solution.[1][2]

ChemicalStructurecluster_ringAromatic Corecluster_subsC1C1(Linker)C2C2(Ortho)C1->C2Acetic-CH2COOH(Acidic)C1->AceticSide ChainC3C3C2->C3Hydroxyl-OH(H-Bond Donor)C2->HydroxylActivatorC4C4(Para)C3->C4C5C5C4->C5Fluorine-F(Metabolic Shield)C4->FluorineDeactivatorC6C6C5->C6C6->C1Hydroxyl->AceticH-Bond

Figure 1: Structural connectivity and functional group interaction map of 4-Fluoro-2-hydroxyphenylacetic acid.

Part 3: Synthesis & Production Protocols

Synthesis of this compound can be approached via Green Chemistry (Biocatalysis) or Classic Organic Synthesis .[1][2]

Method A: Microbial Transformation (Biocatalytic Route)

This route utilizes the metabolic machinery of soil bacteria (Pseudomonas sp.) to selectively hydroxylate p-fluorophenylacetic acid.[1][2] This is a highly specific reaction that avoids the use of harsh chemical oxidants.[1][2]

Protocol Summary:

  • Culture: Inoculate Pseudomonas sp. in mineral salt medium containing p-fluorophenylacetic acid (0.1%) as the sole carbon source.[1][2]

  • Incubation: Incubate at 30°C with rotary shaking for 24-48 hours.

  • Extraction: Acidify the supernatant to pH 2.0 with HCl.

  • Isolation: Extract with ethyl acetate. The primary metabolite is 4-fluoro-2-hydroxyphenylacetic acid, separated via column chromatography (Silica gel, Benzene:Ether gradient).[1]

Method B: Chemical Synthesis (Diazotization Pathway)

For scalable laboratory synthesis, the conversion of the corresponding aniline precursor is preferred due to the availability of fluorinated anilines.[1][2]

Precursor: 2-Amino-4-fluorophenylacetic acid.[1][2]

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 2-amino-4-fluorophenylacetic acid in 15 mL of 10% H₂SO₄.

  • Diazotization: Cool the solution to 0–5°C in an ice bath. Add a solution of NaNO₂ (1.1 eq) dropwise, maintaining temperature <5°C. Stir for 30 min to form the diazonium salt.

  • Hydrolysis: Transfer the cold diazonium solution dropwise into a boiling solution of 10% H₂SO₄ (20 mL). The heat drives the substitution of N₂ with an OH group.[1][2]

  • Workup: Cool the reaction mixture. The product may precipitate or require extraction with ethyl acetate.[1][2]

  • Purification: Recrystallize from water/ethanol to yield white needles.

SynthesisPathwaysStart_Biop-Fluorophenylacetic AcidProcess_BioPseudomonas sp.(Enzymatic Hydroxylation)Start_Bio->Process_BioTarget4-Fluoro-2-hydroxyphenylacetic Acid(CAS 31338-67-7)Process_Bio->TargetMetabolicConversionStart_Chem2-Amino-4-fluorophenylacetic AcidProcess_Chem1NaNO2 / H2SO4(Diazotization)Start_Chem->Process_Chem1Process_Chem2H2O / Heat(Hydrolysis)Process_Chem1->Process_Chem2DiazoniumIntermediateProcess_Chem2->TargetN2 displacement

Figure 2: Dual synthetic pathways: Biocatalytic hydroxylation vs. Chemical diazotization.[1][2]

Part 4: Analytical Characterization

Validating the structure requires checking specific spectral fingerprints.[1][2]

Nuclear Magnetic Resonance (NMR)[1][2][3][4]
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.0 ppm (s, 1H): Carboxylic acid proton (-COOH).[1][2]

    • δ 9.8 ppm (s, 1H): Phenolic proton (-OH).[1][2]

    • δ 7.1 ppm (dd, 1H): H6 (aromatic proton next to acetic acid group).[1][2]

    • δ 6.6–6.7 ppm (m, 2H): H3 and H5 (protons ortho to fluorine).[1][2] The splitting pattern is complex due to ¹H-¹⁹F coupling.[1][2]

    • δ 3.5 ppm (s, 2H): Methylene protons (-CH₂-).[1][2]

Mass Spectrometry (MS)[1][2][5]
  • Ionization: ESI- (Negative Mode) is preferred due to the acidic nature.[1][2]

  • Molecular Ion: [M-H]⁻ = 169.13 m/z.[1][2]

  • Fragmentation: Loss of CO₂ (M-44) is common for phenylacetic acids.[1][2]

Part 5: Applications in Drug Development[2][3]

Bioisosteric Design

The 4-fluoro substituent mimics hydrogen in steric size but drastically alters electronic properties.[1][2] In drug design, this substitution is used to:

  • Block Metabolism: The C-F bond is resistant to cytochrome P450 oxidation, preventing hydroxylation at the para position and extending the drug's half-life.[1][2]

  • Modulate pKa: The fluorine atom lowers the pKa of the phenol, potentially altering binding affinity to receptors that require a deprotonated phenolate.[1][2]

Precursor for Heterocycles

The ortho-hydroxy acid motif is a "privileged structure" for synthesizing benzofuran-2-ones (lactones).[1][2]

  • Reaction: Acid-catalyzed cyclization.[1][2]

  • Application: These lactones are scaffolds for bioactive natural products and synthetic anticoagulants.[1][2]

Part 6: Safety & Handling

  • GHS Classification:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Storage: Store at room temperature (15–25°C) in a tightly sealed container. Hygroscopic; keep away from moisture.[1][2]

References

  • Harper, D. B., & Blakley, E. R. (1971).[1][2][3][4][5] The metabolism of p-fluorophenylacetic acid by a Pseudomonas sp.[1][2][3][4][5] I. Isolation and identification of intermediates in degradation.[1][2][3][5] Canadian Journal of Microbiology, 17(5), 635–644.[2] Link[1][2]

  • Key Organics. (2024). 4-Fluoro-2-hydroxyphenylacetic acid Product Data. Key Organics Ltd.[1][2] Link

  • Sigma-Aldrich. (2024).[1][2] 4-Fluoro-2-hydroxyphenylacetic acid Safety Data Sheet. Merck KGaA.[1][2] Link

  • PubChem. (2024).[1][2] 4-Fluoro-2-hydroxyphenylacetic acid Compound Summary. National Center for Biotechnology Information.[1][2] Link

Strategic Isomerism in Fluorinated Phenylacetic Acids: A Comparative Analysis of 2-Hydroxy vs. 4-Hydroxy Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the positional isomerism of hydroxyl (-OH) and fluorine (-F) substituents on a phenylacetic acid scaffold dictates bioavailability, metabolic stability, and binding efficacy. This guide provides a technical comparison between 2-hydroxy-4-fluorophenylacetic acid (the ortho-hydroxy isomer) and its regioisomer, 4-hydroxy-2-fluorophenylacetic acid (the para-hydroxy isomer).

While they share the molecular formula


, their behavior is divergent:
  • 2-Hydroxy-4-fluoro: Acts as a "molecular clamp" via intramolecular hydrogen bonding, enhancing membrane permeability and blocking para-metabolic sites.

  • 4-Hydroxy-2-fluoro: Functions as a solvent-exposed "anchor," prioritizing water solubility and hydrogen bond donor/acceptor interactions with protein targets, but with higher susceptibility to Phase II conjugation.

Part 1: Structural & Electronic Dynamics

The "Ortho Effect" and Intramolecular Hydrogen Bonding (IMHB)

The defining feature of the 2-hydroxy isomer is the proximity of the phenolic hydroxyl to the acetic acid side chain.

  • 2-Hydroxy-4-fluorophenylacetic acid: The C2-hydroxyl group can donate a hydrogen bond to the carbonyl oxygen of the C1-acetic acid tail. This forms a pseudo-bicyclic 6-membered ring system.

    • Consequence: This "hides" the polar protons, reducing the Total Polar Surface Area (TPSA) and significantly increasing LogP (lipophilicity) and membrane permeability.

    • Stability Note: Under acidic conditions, this proximity facilitates dehydration to form 6-fluoro-benzofuran-2(3H)-one (a lactone), a reversible process that must be controlled during synthesis.

  • 4-Hydroxy-2-fluorophenylacetic acid: The C4-hydroxyl is distal to the carboxyl group. No IMHB is possible.

    • Consequence: The hydroxyl and carboxyl groups interact with the solvent.[1] This isomer has a higher melting point (due to intermolecular lattice networks) and lower permeability, making it ideal for targeting extracellular receptors or plasma proteins.

Fluorine Electronic Modulation (Hammett Effects)

Fluorine is highly electronegative (


). Its position relative to the acidic center modulates pKa.
Feature2-Hydroxy-4-fluoro (Isomer A)4-Hydroxy-2-fluoro (Isomer B)
Fluorine Position Para to acid tailOrtho to acid tail
Inductive Effect (-I) Weak (distance-dependent)Strong (proximal)
Acid pKa (COOH) ~4.2 (Standard)~3.8 (Increased Acidity)
Phenol pKa (OH) ~8.5 (Lowered by H-bond)~9.5 (Standard Phenol)
Metabolic Fate Blocked: F at C4 prevents oxidation.Exposed: OH at C4 is a glucuronidation site.

Part 2: Experimental Protocols

Synthesis of 2-Hydroxy-4-fluorophenylacetic Acid

Challenge: Direct synthesis often yields the lactone (benzofuranone). The most robust route involves the demethylation of the methoxy-precursor followed by controlled hydrolysis.

Pathway: 2,4-Difluoroacetophenone


 2-Methoxy-4-fluoroacetophenone 

Willgerodt-Kindler

Product.
Protocol A: Demethylation & Hydrolysis

Precursor: 2-methoxyphenylacetic acid derivative.

  • Demethylation:

    • Charge a dry 3-neck flask with 2-methoxy-4-fluorophenylacetic acid (1.0 eq) and anhydrous Dichloromethane (DCM) (10 V).

    • Cool to -78°C under

      
      .
      
    • Add Boron Tribromide (

      
      )  (1.0 M in DCM, 2.5 eq) dropwise over 30 mins.
      
    • Critical: Maintain temperature below -70°C to prevent polymerization.

    • Warm to 0°C and stir for 2 hours.

  • Quench & Lactone Management:

    • Quench slowly with ice water (exothermic!).

    • Observation: At low pH, the product may spontaneously cyclize to 6-fluoro-benzofuran-2(3H)-one .

    • Extract with Ethyl Acetate (3x).

  • Lactone Hydrolysis (Ring Opening):

    • Take the organic residue (containing lactone) and suspend in 1M NaOH (3.0 eq).

    • Heat to 60°C for 1 hour. (Opens the lactone ring to the carboxylate salt).

    • Cool to 0°C.

    • Acidify carefully with 1M HCl to pH 3-4. Do not go below pH 2 to avoid re-lactonization.

    • Filter the precipitate immediately.

Synthesis of 4-Hydroxy-2-fluorophenylacetic Acid

Challenge: Selective fluorination is difficult. The preferred route is diazotization of the aniline precursor.

Protocol B: Diazotization-Hydrolysis (Sandmeyer-type)

Precursor: 4-Amino-2-fluorophenylacetic acid.

  • Diazotization:

    • Dissolve 4-amino-2-fluorophenylacetic acid (1.0 eq) in 10%

      
        (15 V).
      
    • Cool to 0-5°C.

    • Add

      
        (1.1 eq) in water dropwise. Stir 30 mins to form the diazonium salt.
      
  • Hydrolysis:

    • Prepare a solution of 15%

      
        containing 
      
      
      
      (cat. 0.1 eq) at reflux (100°C).
    • Add the cold diazonium solution dropwise into the boiling acid.

    • Mechanism:[2][3][4] The

      
       group leaves, generating a carbocation/radical captured by water to form the phenol.
      
  • Workup:

    • Cool and extract with Ethyl Acetate.

    • Wash with brine. Recrystallize from Water/Ethanol.

Part 3: Visualization & Workflows

Synthetic Decision Matrix

The following diagram illustrates the divergent synthetic pathways and the critical "Lactone Trap" associated with the 2-hydroxy isomer.

Synthesis_Pathways cluster_legend Key Start Target Selection Iso2 2-Hydroxy-4-Fluoro (Ortho-Isomer) Start->Iso2 Iso4 4-Hydroxy-2-Fluoro (Para-Isomer) Start->Iso4 Pre2 2-Methoxy Precursor Iso2->Pre2 BBr3 Demethylation (BBr3) Pre2->BBr3 Lactone Risk: Benzofuranone Formation (Acidic pH) BBr3->Lactone BaseHyd Base Hydrolysis (NaOH, 60°C) Lactone->BaseHyd Ring Opening Final2 Product: 2-OH-4-F-PAA BaseHyd->Final2 Pre4 4-Amino Precursor Iso4->Pre4 Diazo Diazotization (NaNO2, H2SO4) Pre4->Diazo Boil Acid Hydrolysis (Reflux) Diazo->Boil Final4 Product: 4-OH-2-F-PAA Boil->Final4 key1 Blue: Target Isomer key2 Red: Critical Stability Risk

Caption: Comparative synthetic workflow highlighting the lactonization risk in the 2-hydroxy pathway versus the diazotization route for the 4-hydroxy isomer.

Part 4: Medicinal Chemistry Implications[5][6]

Metabolic Stability (The Fluorine Block)

One of the primary reasons to select 2-hydroxy-4-fluorophenylacetic acid over the non-fluorinated parent is to block metabolism.

  • CYP450 Oxidation: The para-position of phenylacetic acids is the primary site for hydroxylation by Cytochrome P450 enzymes.

  • Mechanism: In the 2-OH-4-F isomer, the Fluorine atom at C4 sterically and electronically blocks this oxidation. The C-F bond energy (approx. 116 kcal/mol) renders it inert to oxidative cleavage.

  • Contrast: The 4-OH isomer is already oxidized. It is rapidly conjugated by UDP-glucuronosyltransferases (UGT) at the 4-OH position, leading to rapid renal clearance.

Bioisosterism & Binding
  • 2-OH Isomer: Mimics the purine/pyrimidine hydrogen bonding patterns found in nucleosides due to the pseudo-ring formation. Useful in designing antagonists for receptors that recognize bicyclic cores (e.g., CRTH2 antagonists).

  • 4-OH Isomer: Mimics Tyrosine metabolites. Useful for targeting adrenergic receptors or thyroid hormone pathways.

Analytical Data (Differentiation)
Spectroscopy2-Hydroxy-4-Fluoro4-Hydroxy-2-Fluoro
1H NMR (Aromatic) ABX pattern. H3 (ortho to F) shows strong coupling.ABX pattern. H3 (ortho to F) is shielded by OH.
19F NMR ~ -115 ppm (typical for para-F)~ -118 ppm (typical for ortho-F)
IR (Carbonyl) Shifted to ~1720 cm⁻¹ (H-bonded)~1705 cm⁻¹ (Dimer)

References

  • BenchChem. (2025).[1][5] A Comparative Analysis of 2-Hydroxyphenylacetic Acid and 4-Hydroxyphenylacetic Acid. Retrieved from

  • Organic Syntheses. (1921).[6] Phenylacetic acid synthesis via Benzyl Cyanide hydrolysis.[6] Org.[6][7][8][9][10] Syn. Coll. Vol. 1, p. 436. Retrieved from

  • National Institutes of Health (NIH). (2022). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals. PMC. Retrieved from

  • SIELC Technologies. HPLC Method for Fluorophenylacetic acid isomers. Retrieved from

  • ResearchGate. (2015).[11] Comparison of the Accuracy of Experimental and Predicted pKa Values. Retrieved from

Sources

The Microbial Degradation of p-Fluorophenylacetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Environmental Persistence and Scientific Curiosity of Organofluorines

The introduction of fluorine into organic molecules dramatically alters their chemical and physical properties, a feature extensively exploited in the development of pharmaceuticals, agrochemicals, and industrial materials.[1][2] However, the very stability conferred by the carbon-fluorine bond, one of the strongest in organic chemistry, presents a significant environmental challenge.[1][3] Many fluorinated compounds are recalcitrant to degradation, leading to their persistence and potential bioaccumulation.[1][3][4] p-Fluorophenylacetic acid (4-FPAA) serves as a key structural motif in many of these compounds and its microbial degradation is a subject of significant interest, offering insights into the novel enzymatic strategies that nature has evolved to cleave the formidable C-F bond.

This technical guide provides an in-depth exploration of the metabolic pathway of p-fluorophenylacetic acid degradation, primarily elucidated through studies of Pseudomonas species. It is intended for researchers, scientists, and drug development professionals engaged in the study of microbial metabolism, bioremediation, and the environmental fate of fluorinated compounds. We will delve into the core metabolic pathway, the key enzymatic players, and the experimental methodologies required to investigate this fascinating intersection of microbiology and organic chemistry.

The Core Metabolic Pathway: A Journey from Aromatic Ring to Central Metabolism

The foundational work on the microbial degradation of p-fluorophenylacetic acid was pioneered by Harper and Blakley in 1971, who isolated a Pseudomonas sp. capable of utilizing this compound as its sole carbon and energy source.[5] Their research revealed a complex pathway involving aromatic ring hydroxylation, ring cleavage, and eventual defluorination. The proposed pathway, which remains a cornerstone of our understanding, is depicted below.

A Bifurcated Route to Defluorination

The degradation of p-fluorophenylacetic acid by Pseudomonas sp. is not a single, linear pathway but rather a branched process, offering two distinct routes for the metabolism of a key intermediate, 3-fluoro-3-hexenedioic acid.[6][7]

Diagram: Proposed Metabolic Pathway for p-Fluorophenylacetic Acid Degradation

Metabolic_Pathway cluster_0 Initial Ring Activation and Cleavage cluster_1 Pathway Branch 1 cluster_2 Pathway Branch 2 cluster_3 Central Metabolism p_FPAA p-Fluorophenylacetic Acid Intermediates Hydroxylated Intermediates p_FPAA->Intermediates Oxygenase(s) RingCleavage Ring Cleavage Product (Hypothetical) Intermediates->RingCleavage Dioxygenase Fluorohexenedioic_acid 3-Fluoro-3-hexenedioic acid RingCleavage->Fluorohexenedioic_acid Lactone1 4-Carboxymethyl-4-fluorobutanolide Fluorohexenedioic_acid->Lactone1 Lactonization Fluorohexenedioic_acid->Lactone1 Lactone2 4-Carboxymethyl-3-fluorobutanolide Fluorohexenedioic_acid->Lactone2 Lactonization Fluorohexenedioic_acid->Lactone2 Hydroxyfluoroadipic_acid 3-Hydroxy-3-fluoroadipic acid Lactone1->Hydroxyfluoroadipic_acid Hydrolysis Defluorination1 Spontaneous HF Elimination Hydroxyfluoroadipic_acid->Defluorination1 Keto_adipic_acid β-Ketoadipic acid TCA_Cycle TCA Cycle Keto_adipic_acid->TCA_Cycle Defluorination1->Keto_adipic_acid Keto_fluoroadipic_acid 3-Keto-4-fluoroadipic acid Lactone2->Keto_fluoroadipic_acid Hydrolysis Acetate Acetate Keto_fluoroadipic_acid->Acetate Monofluorosuccinic_acid Monofluorosuccinic acid Keto_fluoroadipic_acid->Monofluorosuccinic_acid Acetate->TCA_Cycle Fluorofumaric_acid Fluorofumaric acid Monofluorosuccinic_acid->Fluorofumaric_acid Fumarase Fluoromalic_acid 2-Fluoromalic acid Fluorofumaric_acid->Fluoromalic_acid Defluorination2 Spontaneous HF Elimination Fluoromalic_acid->Defluorination2 Oxaloacetate Oxaloacetate Oxaloacetate->TCA_Cycle Defluorination2->Oxaloacetate

Caption: A diagram illustrating the bifurcated metabolic pathway of p-fluorophenylacetic acid degradation.

The initial steps of the pathway are thought to parallel the degradation of phenylacetic acid itself, which is well-characterized and often encoded by the paa gene cluster.[8][9][10] This involves the activation of the aromatic ring, likely through hydroxylation, followed by oxidative cleavage to yield an aliphatic intermediate. In the case of p-fluorophenylacetic acid, this leads to the formation of 3-fluoro-3-hexenedioic acid.[6][7]

From this branch point, the pathway diverges:

  • Pathway 1: Early Defluorination In this branch, 3-fluoro-3-hexenedioic acid undergoes lactonization to form 4-carboxymethyl-4-fluorobutanolide.[6][7] Subsequent hydrolysis yields 3-hydroxy-3-fluoroadipic acid, which is unstable and spontaneously eliminates hydrogen fluoride to produce β-ketoadipic acid.[6][7] This latter compound is a common intermediate in aromatic degradation pathways and is readily funneled into the tricarboxylic acid (TCA) cycle.

  • Pathway 2: Late Defluorination Alternatively, 3-fluoro-3-hexenedioic acid can lactonize to a different isomer, 4-carboxymethyl-3-fluorobutanolide.[6][7] Hydrolysis of this lactone results in 3-keto-4-fluoroadipic acid, which is then cleaved to yield acetate and monofluorosuccinic acid.[6][7] Monofluorosuccinic acid is a substrate for fumarase, which converts it to fluorofumaric acid. The addition of water across the double bond forms 2-fluoromalic acid, another unstable intermediate that spontaneously decomposes to oxaloacetate and hydrogen fluoride.[6][7] Oxaloacetate and acetate then enter central metabolism.

Key Enzymatic Players and Genetic Organization: A Case of Inducible Systems

While the specific enzymes for p-fluorophenylacetic acid degradation have not been isolated and characterized in detail, their activities have been inferred from the observed metabolic transformations and by analogy to other aromatic degradation pathways.

  • Oxygenases: The initial attack on the aromatic ring is undoubtedly catalyzed by one or more oxygenases. The formation of hydroxylated intermediates, such as 4-fluoro-2-hydroxyphenylacetic acid and 4-fluoro-3-hydroxyphenylacetic acid, has been observed in culture media, suggesting the action of monooxygenases.[5] The subsequent ring cleavage is likely carried out by a dioxygenase.

  • Lactone-forming and Hydrolyzing Enzymes: The formation of the two lactone intermediates, 4-carboxymethyl-4-fluorobutanolide and 4-carboxymethyl-3-fluorobutanolide, and their subsequent hydrolysis are key steps in the pathway. These reactions are catalyzed by specific lactonizing enzymes and hydrolases.

  • Fumarase: In the second branch of the pathway, the conversion of monofluorosuccinic acid to fluorofumaric acid is attributed to the action of fumarase, a central metabolic enzyme.[6][7]

The genetic basis for p-fluorophenylacetic acid degradation is likely encoded in a set of inducible genes, organized in an operon, similar to the paa gene cluster for phenylacetic acid degradation.[8][9][10] The observation that cells grown on p-fluorophenylacetic acid are also adapted to metabolize phenylacetic acid and several of the pathway intermediates strongly supports the inducibility of the requisite enzymes.[6][7]

Experimental Protocols: A Guide to Investigating Microbial Degradation

The elucidation of a metabolic pathway such as that for p-fluorophenylacetic acid relies on a combination of microbiological, biochemical, and analytical techniques. Below are detailed protocols for two key experimental workflows.

Protocol 1: Isolation of p-Fluorophenylacetic Acid-Degrading Microorganisms via Enrichment Culture

This protocol describes the isolation of bacteria capable of utilizing p-fluorophenylacetic acid as a sole carbon and energy source from an environmental sample.

Materials:

  • Environmental sample (e.g., soil, sediment from a potentially contaminated site)

  • Minimal salts medium (MSM) with the following composition (per liter):

    • K2HPO4: 1.5 g

    • KH2PO4: 0.5 g

    • (NH4)2SO4: 1.0 g

    • MgSO4·7H2O: 0.2 g

    • FeSO4·7H2O: 0.01 g

    • Trace element solution: 1 ml

  • p-Fluorophenylacetic acid (filter-sterilized stock solution)

  • Sterile culture flasks and plates

  • Incubator shaker

Procedure:

  • Enrichment:

    • Add 1-5 g of the environmental sample to 100 ml of MSM in a 250 ml flask.

    • Supplement the medium with p-fluorophenylacetic acid to a final concentration of 50-100 mg/L.

    • Incubate the flask at 25-30°C on a rotary shaker at 150 rpm.

    • After 7-10 days, transfer 10 ml of the culture to 90 ml of fresh MSM containing p-fluorophenylacetic acid.

    • Repeat this subculturing step 3-5 times to enrich for microorganisms capable of degrading the target compound.

  • Isolation:

    • Prepare serial dilutions (10⁻¹ to 10⁻⁶) of the final enrichment culture in sterile saline.

    • Plate 100 µl of each dilution onto MSM agar plates containing p-fluorophenylacetic acid (100 mg/L) as the sole carbon source.

    • Incubate the plates at 25-30°C until colonies appear (this may take several days to weeks).

    • Pick individual colonies and streak them onto fresh MSM agar plates with p-fluorophenylacetic acid to obtain pure cultures.

  • Verification:

    • Inoculate the pure isolates into liquid MSM containing p-fluorophenylacetic acid and monitor for growth (e.g., by measuring optical density at 600 nm) and substrate disappearance (e.g., by HPLC).

Diagram: Workflow for Isolation of Degrading Microorganisms

Isolation_Workflow Sample Environmental Sample Enrichment Enrichment Culture (MSM + p-FPAA) Sample->Enrichment Subculture Serial Subculturing Enrichment->Subculture Dilution Serial Dilution Subculture->Dilution Plating Plating on MSM Agar + p-FPAA Dilution->Plating Isolation Isolation of Pure Colonies Plating->Isolation Verification Verification of Degradation (Liquid Culture) Isolation->Verification

Caption: A flowchart outlining the experimental workflow for isolating p-fluorophenylacetic acid-degrading microorganisms.

Protocol 2: Identification of Metabolic Intermediates using GC-MS

This protocol provides a general workflow for the extraction and identification of fluorinated metabolites from a bacterial culture.

Materials:

  • Bacterial culture grown on p-fluorophenylacetic acid

  • Centrifuge

  • Ethyl acetate or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Grow the isolated bacterium in a larger volume of liquid MSM with p-fluorophenylacetic acid until the mid-log phase of growth.

    • Centrifuge the culture to pellet the cells.

    • Collect the supernatant, which will contain the secreted metabolic intermediates.

  • Extraction:

    • Acidify the supernatant to pH 2-3 with HCl.

    • Perform a liquid-liquid extraction of the acidified supernatant with an equal volume of ethyl acetate. Repeat the extraction 2-3 times.

    • Pool the organic phases and dry them over anhydrous sodium sulfate.

    • Concentrate the extract to a small volume using a rotary evaporator.

  • Derivatization:

    • To a small aliquot of the concentrated extract, add the derivatizing agent (e.g., BSTFA with 1% TMCS) to convert polar functional groups (e.g., carboxylic acids, hydroxyls) into more volatile silyl derivatives.

    • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable temperature program for the GC to separate the different components of the mixture.

    • Acquire mass spectra for each eluting peak.

    • Identify the metabolites by comparing their mass spectra with libraries (e.g., NIST) and by interpreting the fragmentation patterns, paying close attention to the isotopic signature of fluorine.

Quantitative Data Summary

The following table summarizes key quantitative data related to the degradation of p-fluorophenylacetic acid and related compounds by microbial systems.

ParameterValueOrganismReference
Growth Substrates
p-Fluorophenylacetic acidYesPseudomonas sp.[5][6]
Phenylacetic acidYesPseudomonas sp.[6]
3-Fluoro-3-hexenedioic acidYesPseudomonas sp.[6]
Monofluorosuccinic acidYesPseudomonas sp.[6]
Monofluorofumaric acidYesPseudomonas sp.[6]
β-Ketoadipic acidYesPseudomonas sp.[6]
Identified Intermediates
D(+)-Monofluorosuccinic acidPresent in culture mediumPseudomonas sp.[5]
trans-3-Fluoro-3-hexenedioic acidPresent in culture mediumPseudomonas sp.[5]
(-)-4-Carboxymethyl-4-fluorobutanolidePresent in culture mediumPseudomonas sp.[5]
4-Fluoro-2-hydroxyphenylacetic acidPresent in culture mediumPseudomonas sp.[5]
4-Fluoro-3-hydroxyphenylacetic acidPresent in culture mediumPseudomonas sp.[5]

Conclusion and Future Directions

The metabolic pathway for the degradation of p-fluorophenylacetic acid in Pseudomonas sp. represents a remarkable example of microbial adaptation to xenobiotic compounds. While the foundational studies have provided a robust framework for this pathway, several areas warrant further investigation. The precise identification and characterization of the enzymes involved, particularly the initial oxygenases, will be crucial for a complete understanding of the catalytic mechanisms. Furthermore, the elucidation of the genetic organization and regulatory control of the degradation pathway will provide valuable insights into how microorganisms evolve to metabolize novel fluorinated compounds. Advances in genomics, proteomics, and metabolomics will undoubtedly accelerate research in this field, paving the way for the development of novel bioremediation strategies for fluorinated pollutants.

References

  • Harper, D. B., & Blakley, E. R. (1971). The metabolism of p-fluorophenylacetic acid by a Pseudomonas sp. II. The degradative pathway. Canadian Journal of Microbiology, 17(5), 645–650. [Link]

  • Harper, D. B., & Blakley, E. R. (1971). The metabolism of p-fluorophenylacetic acid by a Pseudomonas sp. II. The degradative pathway. Canadian Science Publishing. [Link]

  • Harper, D. B., & Blakley, E. R. (1971). The metabolism of p-fluorophenylacetic acid by a Pseudomonas sp. II. The degradative pathway. PubMed. [Link]

  • Harper, D. B., & Blakley, E. R. (1971). The metabolism of p-fluorophenylacetic acid by a Pseudomonas sp. I. Isolation and identification of intermediates in degradation. Canadian Journal of Microbiology, 17(5), 635–644. [Link]

  • M. G. Evich et al. (2022). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • M. G. Evich et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications. [Link]

  • The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. (2025). Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Ban fluorinated organic substances to spark green alternatives. (2022). PMC - NIH. [Link]

  • Oltmanns, R. H., Müller, R., Otto, M. K., & Lingens, F. (1989). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Applied and Environmental Microbiology, 55(10), 2499–2504. [Link]

  • Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. (2009). ResearchGate. [Link]

  • Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. (2022). Frontiers. [Link]

  • Preparative-scale Enzyme-catalyzed Synthesis of (R)-α-Fluorophenylacetic Acid. (1999). PubMed. [Link]

  • Characterization of the last step of the aerobic phenylacetic acid degradation pathway. (2008). ResearchGate. [Link]

  • Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. (2022). Frontiers. [Link]

  • Isolation, identification, and degradation performance of a PFOA-degrading strain. (2016). Genetics and Molecular Research. [Link]

  • Structural Organization of Enzymes of the Phenylacetate Catabolic Hybrid Pathway. (2015). ResearchGate. [Link]

  • Isolation, identification, and degradation performance of a PFOA-degrading strain. (2016). PubMed. [Link]

  • Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. (2024). MDPI. [Link]

  • Insights on the regulation of the phenylacetate degradation pathway from Escherichia coli. (2014). Society for Applied Microbiology. [Link]

  • Structural Organization of Enzymes of the Phenylacetate Catabolic Hybrid Pathway. (2015). MDPI. [Link]

Sources

Biological Activity of ortho-Hydroxy Phenylacetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of ortho-hydroxy phenylacetic acid (o-HPAA) derivatives, focusing on their distinct chemical behavior and therapeutic potential. Unlike its para and meta isomers, the ortho orientation enables unique intramolecular interactions (lactonization and chelation), making it a versatile scaffold for antimicrobial, anti-inflammatory, and phytoregulatory applications.

Executive Summary & Scaffold Analysis

ortho-Hydroxy phenylacetic acid (2-HPAA) is a bifunctional pharmacophore bridging the structural gap between phenylacetic acids (like the auxin PAA) and salicylic acids (NSAIDs). Its biological utility is driven by two critical chemical features:

  • The "Ortho Effect" (Lactonization): Under acidic or dehydrating conditions, 2-HPAA spontaneously cyclizes to form 2-coumaranone (benzofuran-2(3H)-one) . This lactone is a reactive intermediate for synthesizing complex bioactive heterocycles.

  • Bidentate Chelation: The proximity of the phenolic hydroxyl (-OH) and the carboxyl group (-COOH) allows for stable 6-membered ring chelation with transition metals, significantly enhancing lipophilicity and membrane permeability (the Overtone concept).

Structural Comparison Table
Featureo-HPAA (2-HPAA)p-HPAA (4-HPAA)Salicylic Acid
Intramolecular H-Bonding Strong (6-membered ring potential)NoneStrong (6-membered ring)
Lactonization Readily forms 2-coumaranonePolymerizes/StableN/A
Primary Bioactivity Antimicrobial (Complexes), AuxinAntioxidant, Osteoclast InhibitionAnti-inflammatory
Key Derivative Class Metal Chelates, HydrazonesEsters, GlucuronidesAcetylates (Aspirin)

Antimicrobial Activity: Transition Metal Complexes

The most potent biological application of 2-HPAA lies in its coordination chemistry. Free 2-HPAA ligands often show moderate activity, but their transition metal complexes exhibit superior antimicrobial efficacy due to chelation theory . Chelation reduces the polarity of the metal ion by partial sharing of its positive charge with the donor groups, increasing the lipophilic character of the central metal atom. This facilitates penetration through the lipid layers of bacterial membranes.

Mechanism of Action[1]
  • Membrane Disruption: The lipophilic complex penetrates the bacterial cell wall.

  • Enzyme Inactivation: Once intracellular, the metal ion (e.g., Cu²⁺, Zn²⁺) is released or interacts directly with metabolic enzymes (respiratory chain inhibition).

  • ROS Generation: Copper and Iron complexes catalyze the production of Reactive Oxygen Species (Fenton chemistry), inducing oxidative stress in the pathogen.

Experimental Workflow: Synthesis & Evaluation

Protocol: Synthesis of Bis(2-hydroxyphenylacetato)copper(II)

  • Ligand Preparation: Dissolve 2-HPAA (2 mmol) in absolute ethanol (20 mL).

  • Metal Salt Preparation: Dissolve Cu(CH₃COO)₂·H₂O (1 mmol) in ethanol (10 mL).

  • Reflux: Add the metal salt solution dropwise to the ligand solution under continuous stirring. Reflux at 70°C for 3–4 hours.

  • Precipitation: Cool the solution to room temperature. A solid precipitate (colored, usually green/blue for Cu) will form.

  • Purification: Filter the precipitate, wash with cold ethanol and ether to remove unreacted ligand. Dry in vacuo.

  • Validation: Confirm structure via FTIR (shift in -COOH stretch) and Elemental Analysis.

Bioassay: Minimum Inhibitory Concentration (MIC)

  • Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Method: Broth Microdilution (CLSI standards).

  • Control: Ciprofloxacin or Fluconazole.

  • Expected Result: Metal complexes typically show 2–5x lower MIC values (higher potency) compared to the free ligand.

Visualization: Chelation & Antimicrobial Pathway

AntimicrobialPathway Ligand 2-HPAA Ligand (Hydrophilic) Complex Metal Chelate Complex (Lipophilic) Ligand->Complex Coordination Metal Metal Ion (Cu2+, Zn2+) Metal->Complex Membrane Bacterial Membrane (Lipid Bilayer) Complex->Membrane Permeation (Overtone Concept) Intracellular Intracellular Accumulation Membrane->Intracellular Transport Death Cell Death (Oxidative Stress) Intracellular->Death ROS Generation Enzyme Inhibition

Figure 1: Mechanism of enhanced antimicrobial activity via metal chelation.

Anti-inflammatory & Antioxidant Activity

While o-HPAA is a metabolite of coumarin, its derivatives—particularly hydrazides and hydrazones —exhibit significant anti-inflammatory properties. These compounds act as structural analogs to NSAIDs but often possess dual mechanisms (COX inhibition + Radical Scavenging).

Hydrazone Derivatives

Condensation of 2-HPAA hydrazide with substituted aldehydes yields Schiff bases (hydrazones).

  • Target: Cyclooxygenase (COX-1/COX-2) enzymes.[1]

  • SAR Insight: The presence of the ortho-hydroxyl group enhances antioxidant capacity (radical scavenging) compared to non-hydroxylated analogs, providing a protective effect against inflammation-induced oxidative damage.

Quantitative Data Summary (Representative)

Data synthesized from comparative studies of phenolic acid derivatives.

Compound ClassAssayActivity MetricComparison
2-HPAA (Free Acid) DPPH ScavengingIC₅₀: >100 µMLow Activity
2-HPAA Hydrazone COX-2 InhibitionIC₅₀: 12.5 µMModerate (Ref: Celecoxib ~0.5 µM)
Cu(II)-2-HPAA Complex SOD-Mimic ActivityIC₅₀: 4.2 µMHigh (Superoxide Dismutase mimic)
2-Coumaranone Protease InhibitionIC₅₀: 55 µMModerate

Auxin & Phytoregulatory Activity

Historically, phenylacetic acid (PAA) is a known natural auxin.[2][3][4] The ortho-hydroxy derivative retains this activity but with altered transport kinetics.

  • Auxin Activity: 2-HPAA promotes lateral root formation similar to Indole-3-Acetic Acid (IAA) but requires higher concentrations.

  • Herbicidal Potential: At high concentrations, 2-HPAA derivatives can disrupt auxin homeostasis, leading to phytotoxicity. This is particularly relevant for halogenated derivatives (e.g., 2-hydroxy-4-chlorophenylacetic acid), which mimic synthetic herbicides like 2,4-D.

Synthetic Gateway: The 2-Coumaranone Route

A unique feature of o-HPAA is its ability to serve as a precursor for benzofuran derivatives. This is a "self-validating" chemical characteristic: if the compound does not cyclize under dehydration, it is likely not the ortho isomer.

Protocol: Lactonization to 2-Coumaranone
  • Reagent: Mix 2-HPAA (1 eq) with p-toluenesulfonic acid (catalytic amount) in Toluene.

  • Process: Reflux with a Dean-Stark trap to remove water azeotropically.

  • Monitoring: Reaction is complete when water collection ceases.

  • Product: 2-Coumaranone (Benzofuran-2(3H)-one).

  • Application: This lactone can react with aromatic aldehydes (Perkin-like condensation) to form Aurones , a class of flavonoids with potent anticancer and antiparasitic properties.

Visualization: Synthetic Workflow

SynthesisWorkflow Start 2-Hydroxyphenylacetic Acid (o-HPAA) Step1 Acid Catalysis (p-TSA) Dehydration (-H2O) Start->Step1 Intermediate 2-Coumaranone (Lactone Scaffold) Step1->Intermediate Branch1 Aldehyde Condensation Intermediate->Branch1 Branch2 Hydrazine Reaction Intermediate->Branch2 Product1 Aurones (Anticancer/Antiparasitic) Branch1->Product1 Product2 Hydrazide Derivatives (Anti-inflammatory) Branch2->Product2

Figure 2: The 2-Coumaranone intermediate as a divergent synthesis hub.

References

  • Antimicrobial Activity of Metal Complexes: Spectroscopic, Thermal, Microbiological, and Antioxidant Study of Alkali Metal 2-Hydroxyphenylacetates.

  • Auxin Activity of Phenylacetic Acids: Structure-Activity Relationship in the Auxin Activity of Mono-Substituted Phenylacetic Acids.

  • Synthesis of Hydroxyphenylacetic Acid Derivatives: Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids.

  • Anti-inflammatory Potential (Related Scaffolds): Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives.

  • General Chemical Properties: 2-Hydroxyphenylacetic acid ReagentPlus (Sigma-Aldrich).

Sources

Methodological & Application

Application Note: Strategic Integration of Fluorinated Building Blocks in Herbicide Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Agrochemicals[1][2]

The strategic incorporation of fluorine into herbicide scaffolds is no longer a matter of trial and error but a rational design principle. Approximately 25-30% of modern herbicides contain at least one fluorine atom. This dominance stems from the unique physicochemical alterations fluorine imparts:

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), resisting oxidative metabolism by cytochrome P450 enzymes.

  • Lipophilicity Modulation: Fluorination increases

    
    , facilitating transport across the waxy cuticle of weed leaves and cellular membranes.
    
  • Electronic Tuning: The high electronegativity of fluorine (

    
    ) modulates the pKa of neighboring functional groups, often optimizing binding affinity to target enzymes like Protoporphyrinogen Oxidase (PPO) or Acetolactate Synthase (ALS).
    

This guide details the selection of fluorinated motifs and provides validated protocols for their synthesis, focusing on trifluoromethyl (


)  and pentafluorosulfanyl (

)
groups.

Strategic Selection of Fluorinated Motifs

Bioisosteric replacement requires selecting the correct fluorinated group based on the desired steric and electronic outcome.

Comparative Physicochemical Properties
PropertyHydrogen (

)
Fluorine (

)
Trifluoromethyl (

)
Pentafluorosulfanyl (

)
Van der Waals Radius (Å) 1.201.472.702.94
Electronegativity (Pauling) 2.14.03.5 (group)3.65 (group)
Hammett Constant (

)
0.000.060.540.68
Lipophilicity (

value)
0.000.140.881.51
Geometric Geometry SphericalSphericalTetrahedralSquare Pyramidal

Guidance:

  • Use

    
      to block metabolic sites (para-blocking) with minimal steric perturbation.
    
  • Use

    
      to significantly boost lipophilicity and electron withdrawal.
    
  • Use

    
      as a "Super-Trifluoromethyl" group to enhance hydrolytic stability and occupy larger hydrophobic pockets in resistant target biotypes [1].
    
Visual Guide: Selection Logic

FluorineSelection Start Target Optimization Goal Decision1 Is Metabolic Stability the primary issue? Start->Decision1 Decision2 Is Lipophilicity/Potency the primary issue? Decision1->Decision2 No BlockH Replace labile H with F (Minimal steric change) Decision1->BlockH Yes BoostLogP Introduce CF3 or SF5 Decision2->BoostLogP Yes Decision3 Is the Binding Pocket Restrictive? BoostLogP->Decision3 UseCF3 Use -CF3 Group (Standard Lipophilic Anchor) Decision3->UseCF3 Yes (Small Pocket) UseSF5 Use -SF5 Group (High Lipophilicity, Square Pyramidal) Decision3->UseSF5 No (Large Hydrophobic Pocket)

Figure 1: Decision matrix for selecting fluorinated building blocks based on medicinal chemistry requirements.

Application Note: The Pyrazole Scaffold in PPO Inhibitors

Context: Phenylpyrazole herbicides (e.g., Pyraflufen-ethyl, Fluazolate) are potent PPO inhibitors. They function by mimicking the protoporphyrinogen IX substrate. The core pharmacophore often requires a trifluoromethyl group on the pyrazole ring to stabilize the heterocycle against metabolism and ensure correct orientation within the hydrophobic channel of the PPO enzyme [2].

Protocol 1: Regioselective Synthesis of Trifluoromethyl Pyrazoles

This protocol describes the construction of a 3-(trifluoromethyl)pyrazole building block, a precursor for diverse herbicide analogs.

Mechanism: Cyclocondensation of a hydrazine derivative with a fluorinated 1,3-dicarbonyl equivalent.

Reagents:

  • Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv)

  • Phenylhydrazine hydrochloride (1.1 equiv)

  • Glacial Acetic Acid (Solvent)[1]

  • Sodium Acetate (Buffer, optional)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Phenylhydrazine HCl (1.45 g, 10 mmol) in Glacial Acetic Acid (20 mL).

  • Addition: Add Ethyl 4,4,4-trifluoroacetoacetate (1.84 g, 10 mmol) dropwise over 5 minutes at room temperature. Note: The reaction is slightly exothermic.

  • Cyclization: Heat the reaction mixture to reflux (118°C) for 4 hours. Monitor progress via TLC (20% EtOAc in Hexanes). The formation of the pyrazolone intermediate is usually rapid.

  • Workup: Cool the mixture to room temperature. Pour the solution into crushed ice (100 g) with vigorous stirring. The product, 2-phenyl-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one , will precipitate as a white to off-white solid.

  • Purification: Filter the solid and wash with cold water (

    
    ) to remove residual acid. Recrystallize from Ethanol/Water (8:2) if necessary.
    
  • Yield Expectation: 85-94%.

  • Validation:

    • 
       NMR:  Look for a singlet around 
      
      
      
      ppm (characteristic of
      
      
      on pyrazole).
    • 
       NMR:  Disappearance of the ethyl ester signals from the starting material.
      

Causality: Acetic acid serves as both solvent and acid catalyst, promoting the initial imine formation followed by intramolecular nucleophilic attack of the hydrazine nitrogen onto the ester carbonyl.

Application Note: Late-Stage Functionalization via Radical Chemistry

Context: In modern lead optimization, synthesizing a completely new scaffold to test a fluorinated analog is inefficient. Late-stage functionalization (LSF) allows researchers to install a


 group directly onto an existing heteroaromatic herbicide lead (e.g., pyridine, quinoline cores).
Protocol 2: Innate C-H Trifluoromethylation (Langlois Method)

This protocol utilizes the Langlois Reagent (Sodium trifluoromethanesulfinate,


), a stable, solid source of 

radicals, avoiding the use of ozone-depleting

gas [3].

Target Substrate: Electron-deficient heterocycles (e.g., Pyridines, common in Auxin mimics).

Reagents:

  • Substrate (e.g., 4-acetylpyridine) (1.0 equiv)

  • Sodium trifluoromethanesulfinate (Langlois Reagent) (3.0 equiv)

  • tert-Butyl hydroperoxide (TBHP) (70% aq. solution, 5.0 equiv)

  • Dichloromethane (DCM) and Water biphasic mix (or DMSO for solubility).

Step-by-Step Methodology:

  • Setup: To a vial containing the Heteroaromatic Substrate (0.5 mmol) and Langlois Reagent (234 mg, 1.5 mmol), add DCM (2 mL) and Water (0.5 mL).

  • Initiation: Add TBHP (5.0 equiv) dropwise at

    
    .
    
  • Reaction: Vigorously stir the biphasic mixture at Room Temperature for 12–24 hours. Note: Vigorous stirring is critical to generate the interfacial radical species.

  • Quench: Dilute with DCM (10 mL) and wash with saturated

    
     (to remove unreacted sulfinate) and brine.
    
  • Isolation: Dry organic layer over

    
    , concentrate, and purify via column chromatography.
    
  • Regioselectivity: The

    
     radical is electrophilic; it will preferentially attack electron-rich positions. On pyridine rings, it often favors the 2- and 4-positions if unsubstituted.
    

Self-Validating Check:

  • If the reaction turns dark brown/black immediately, the radical concentration is too high. Lower the temperature or add TBHP more slowly.

  • 
     NMR:  Product signal appears at 
    
    
    
    to
    
    
    ppm. Unreacted Langlois reagent appears at
    
    
    ppm.

Experimental Workflow & Biological Evaluation

The following diagram illustrates the integration of these protocols into a standard herbicide discovery pipeline.

Workflow cluster_0 Synthesis Phase cluster_1 Bio-Evaluation Phase RawMat Raw Materials (Hydrazines, Diketones) Prot1 Protocol 1: Cyclocondensation (Scaffold Formation) RawMat->Prot1 Intermed Fluorinated Intermediate Prot1->Intermed Prot2 Protocol 2: Late-Stage Trifluoromethylation Intermed->Prot2 Optional Diversification InVitro In Vitro Assay (PPO Enzyme Inhibition) Intermed->InVitro InVivo Greenhouse Assay (Pre/Post-Emergence) InVitro->InVivo If IC50 < 100 nM

Figure 2: Integrated workflow from raw material selection to biological validation.

Biological Assay Parameters (PPO Inhibition)

To validate the efficacy of the synthesized fluorinated blocks:

  • Enzyme Source: Recombinant Amaranthus tuberculatus PPO2 (resistant and wild-type isoforms).

  • Substrate: Protoporphyrinogen IX (generated in situ from Protoporphyrin IX via reduction).

  • Readout: Fluorescence monitoring of Protoporphyrin IX accumulation (Excitation: 405 nm, Emission: 630 nm).

  • Success Metric: A successful fluorinated candidate should exhibit an

    
     shift of <2x between wild-type and 
    
    
    
    mutant strains [4].

References

  • Jeschke, P. (2004).[2] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection.[2][3] ChemBioChem, 5(5), 570-589.[2] Link

  • Hao, G. F., et al. (2011). Computational discovery of nanomolar PPO inhibitors: Binding mechanism analysis and rational design. Journal of Computational Chemistry, 32(12). Link

  • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. Link[4]

  • Dayan, F. E., et al. (2018). Protoporphyrinogen oxidase inhibitors: A 50-year-old mode of action with a new future. Weed Science, 66(6). Link

Sources

High-Fidelity O-Alkylation Protocols for 4-Fluoro-2-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The O-alkylation of 4-Fluoro-2-hydroxyphenylacetic acid presents a classic chemoselectivity challenge in organic synthesis: the competition between the phenolic hydroxyl group (pKa


 9.5) and the carboxylic acid moiety (pKa 

3.8).

While the carboxylate forms readily due to its higher acidity, the phenoxide is the kinetically superior nucleophile. In drug development contexts—where this scaffold appears in CRTH2 antagonists, auxin analogs, and NSAID derivatives—purity is paramount.

This guide details two distinct workflows:

  • Method A (The "Global-Hydrolysis" Route): Complete alkylation of both sites followed by selective ester hydrolysis. This is the industry-preferred method for scalability and purity.

  • Method B (The "Dianion" Route): Direct selective alkylation using stoichiometric control. This is faster but requires rigorous optimization to avoid ester byproducts.

Chemical Structure & Reactivity Analysis[1]
  • 4-Fluoro Substituent: The electron-withdrawing nature of the fluorine at the para position (relative to the acetic acid tail) and meta (relative to phenol) slightly increases the acidity of the phenol compared to unsubstituted analogs.

  • Steric Environment: The hydroxyl group is ortho to the acetic acid side chain. Hydrogen bonding between the phenol proton and the carboxyl carbonyl can stabilize the starting material, requiring polar aprotic solvents to disrupt the internal H-bond network.

Decision Matrix: Pathway Selection

The following logic flow illustrates the decision process for selecting the correct protocol based on your available reagents and scale.

G Start Starting Material: 4-Fluoro-2-hydroxyphenylacetic acid Decision Is the Alkyl Halide (R-X) Expensive/Precious? Start->Decision RouteA Method A: Global Alkylation (Selectivity via Hydrolysis) Decision->RouteA No (Cheap R-X) RouteB Method B: Dianion Strategy (Stoichiometric Control) Decision->RouteB Yes (Precious R-X) StepA1 1. Excess R-X, K2CO3, DMF (Forms Ether-Ester) RouteA->StepA1 StepB1 1. 2.2 eq NaH, THF (Forms Dianion) RouteB->StepB1 StepA2 2. LiOH, THF/H2O (Selectively cleaves Ester) StepA1->StepA2 StepB2 2. 1.0 eq R-X (Phenoxide attacks preferentially) StepB1->StepB2

Figure 1: Strategic decision tree for alkylation workflows. Method A is robust; Method B preserves atom economy.

Protocol A: Global Alkylation & Selective Hydrolysis (Recommended)

This method utilizes the Williamson Ether Synthesis in a "telescoped" manner. By intentionally alkylating both the phenol and the carboxylic acid, we eliminate the formation of mixed species. The resulting ester is then selectively hydrolyzed under mild conditions that leave the ether bond intact.

Materials
  • Substrate: 4-Fluoro-2-hydroxyphenylacetic acid (1.0 eq)

  • Alkylating Agent: Alkyl Bromide/Iodide (2.5 - 3.0 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (3.0 - 4.0 eq)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (Reagent Grade)

  • Hydrolysis Reagents: Lithium Hydroxide (LiOH), THF, Water.

Step-by-Step Procedure
Phase 1: Global Alkylation
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen (

    
    ).[1]
    
  • Dissolution: Dissolve 1.0 eq of 4-Fluoro-2-hydroxyphenylacetic acid in DMF (0.5 M concentration).

    • Note: DMF is preferred over acetone for substituted phenols to ensure higher reaction temperatures (

      
      ) which overcomes the reduced nucleophilicity caused by the fluorine atom.
      
  • Deprotonation: Add 3.5 eq of anhydrous

    
    . Stir at Room Temperature (RT) for 15 minutes. The mixture will become a slurry.
    
  • Addition: Add 3.0 eq of the Alkyl Halide dropwise.

    • Catalysis: If using an Alkyl Chloride or a sterically hindered Bromide, add 0.1 eq of Potassium Iodide (KI) to facilitate Finkelstein exchange.

  • Reaction: Heat to

    
     and monitor by TLC (Hexane:EtOAc 3:1).
    
    • Endpoint: Disappearance of starting material (low

      
      ) and appearance of the diester-ether product (high 
      
      
      
      ).
  • Workup: Dilute with water and extract with Ethyl Acetate (x3). Wash organics with Brine, dry over

    
    , and concentrate.[2] Purification is usually unnecessary before the next step.
    
Phase 2: Selective Saponification
  • Solvent Switch: Redissolve the crude intermediate in a 3:1 mixture of THF:Water.

  • Hydrolysis: Add 2.5 eq of LiOH (monohydrate). Stir at RT.

    • Mechanism:[2][3][4][5][6][7][8] Esters hydrolyze significantly faster than phenolic ethers under these conditions.

  • Monitoring: Monitor by TLC. The high

    
     diester will disappear, replaced by the desired product (mid 
    
    
    
    , streaks due to acid).
  • Isolation:

    • Acidify carefully with 1M HCl to pH

      
       2-3.
      
    • Extract with Ethyl Acetate.[1][2]

    • Wash with Brine, dry (

      
      ), and concentrate.
      
    • Recrystallization: Often possible from Hexane/EtOAc or Ethanol/Water.

Protocol B: Direct Selective Phenolic Alkylation

Use this protocol only if the alkylating agent is extremely expensive or difficult to synthesize. This relies on the formation of a dianion where the phenoxide is more nucleophilic than the carboxylate.

Critical Parameters
  • Base: Sodium Hydride (NaH, 60% dispersion in oil). Do not use Carbonates.

  • Stoichiometry: Strictly 2.2 eq Base : 1.0 eq Substrate : 1.0-1.1 eq Electrophile.

  • Temperature:

    
     to RT.
    
Step-by-Step Procedure
  • Dianion Formation: To a suspension of NaH (2.2 eq) in anhydrous THF at

    
    , slowly add a solution of 4-Fluoro-2-hydroxyphenylacetic acid (1.0 eq) in THF.
    
    • Observation: Vigorous

      
       gas evolution. Vent properly.
      
    • Time: Stir for 30 mins at

      
       then 30 mins at RT to ensure complete dianion formation.
      
  • Alkylation: Cool back to

    
    . Add the Alkyl Halide (1.05 eq) slowly.
    
  • Reaction: Allow to warm to RT slowly.

    • Logic: The phenoxide is a "softer," more effective nucleophile than the "hard" carboxylate, particularly in THF.

  • Quench: Quench with mild acid (0.5 M HCl) to pH 4.

  • Purification: Column chromatography is mandatory here to separate the desired product from trace amounts of ester byproduct or dialkylated material.

Optimization & Troubleshooting Data

Solvent & Base Effects (Comparative Analysis)
SolventBaseTemp (

)
Reaction TimeYield (Method A)Notes
DMF

604 h92% Recommended. Best solubilization of polar intermediate.
Acetone

56 (Reflux)12 h78%Slower. Good for simple methyl/ethyl halides.
MeCN

802 h88%Fast, but Cesium bases are expensive. Use for difficult substrates.
THF NaH0

25
6 h65%*Method B yield. Lower due to purification losses.
Common Failure Modes
  • Incomplete Reaction (Phenol remaining): Usually due to hydration of the base. Ensure

    
     is freshly ground and dried.
    
  • O-Alkylation vs C-Alkylation: C-alkylation is rare with this substrate due to the electron-rich nature being tempered by the Fluorine. However, using extremely strong bases (LDA) can promote C-alkylation at the benzylic position (alpha to the carboxyl). Stick to Carbonates or NaH.

Visualization: Reaction Workflow (Method A)

Workflow Input Input: 4-F-2-OH-PAA Intermediate Intermediate: Ether-Ester (Global Alkylation) Input->Intermediate Williamson Synthesis Reagents1 Reagents: R-Br (3 eq) K2CO3 (3.5 eq) DMF, 60°C Reagents1->Intermediate Product Final Product: 2-Alkoxy-4-F-PAA Intermediate->Product Saponification Reagents2 Hydrolysis: LiOH (2.5 eq) THF/H2O Reagents2->Product

Figure 2: Linear workflow for the high-fidelity Global Alkylation/Hydrolysis protocol.

References

  • Williamson Ether Synthesis & Phenolic Protection

    • Gordon College. "The Williamson Ether Synthesis: Nucleophilic Substitution." Organic Chemistry Lab Manual.
  • Chemoselective Alkylation Strategies

    • Sonawane, R. B., et al. "Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols." Synlett, 2019.
  • Fluorophenylacetic Acid Preparation Context

    • Google Patents. "Process for the preparation of fluorophenylacetic acids and derivatives thereof."[9][10] WO2008078350A2.

  • General Reactivity of Hydroxy-Acids

    • Shelkov, R., et al. "Selective esterifications of alcohols and phenols through carbodiimide couplings."[3] Organic & Biomolecular Chemistry, 2004. (Provides context on acidity differences).

Sources

Application Note: Optimized Coupling Protocols for 4-Fluoro-2-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring a robust, high-yield protocol for coupling 4-Fluoro-2-hydroxyphenylacetic acid with amines.

Executive Summary & Mechanistic Insight[1][2]

Coupling 4-Fluoro-2-hydroxyphenylacetic acid poses a specific chemo-selectivity challenge distinct from standard benzoic acid couplings. The presence of a phenolic hydroxyl group at the ortho position relative to the acetic acid side chain creates a high propensity for intramolecular cyclization.

The "Ortho-Hydroxy" Challenge: Lactonization vs. Amidation

Upon activation of the carboxylic acid (using EDC, HATU, or acid chlorides), the ortho-phenol can act as an intramolecular nucleophile. This competes with the external amine, leading to the formation of 4-fluoro-2(3H)-benzofuranone (a 2-coumaranone derivative) rather than the desired amide.

  • Path A (Undesired/Intermediate): Intramolecular attack

    
     Lactone (2-coumaranone).
    
  • Path B (Desired): Intermolecular attack by Amine

    
     Amide.
    

Expert Insight: While lactonization is often viewed as a side reaction, the resulting lactone is actually an activated ester. For primary, nucleophilic amines, this lactone can be ring-opened to yield the desired amide. However, for secondary or electron-deficient amines (anilines), the lactone creates a thermodynamic "dead end" or requires harsh conditions to open.

Therefore, this guide presents two distinct strategies:

  • The "Gold Standard" Protected Route: Eliminates lactonization risk; recommended for valuable amines, anilines, or scale-up.

  • The Lactone-Mediated Route: Exploits the lactone as an active intermediate; recommended for simple primary amines and rapid library synthesis.

Reaction Pathway Visualization

ReactionPath cluster_legend Pathway Legend Acid 4-Fluoro-2-hydroxyphenylacetic Acid Activated Activated Species (O-Acylisourea / Active Ester) Acid->Activated Coupling Reagent (EDC/HATU) Protected O-Benzyl Protected Acid Acid->Protected Step 1: Protection (BnBr, K2CO3) Lactone Lactone Intermediate (4-Fluoro-2-benzofuranone) Activated->Lactone Intramolecular Cyclization (Fast) Amide Target Amide (2-Hydroxy-N-substituted-acetamide) Activated->Amide Direct Amine Attack (Slow for weak amines) Lactone->Amide Aminolysis (Requires nucleophilic amine) Protected->Amide Step 2: Coupling + Step 3: Deprotection Direct/Lactone Route (Riskier) Direct/Lactone Route (Riskier) Protected Route (Robust) Protected Route (Robust)

Figure 1: Mechanistic bifurcation. The unprotected route risks stalling at the lactone stage if the amine is not sufficiently nucleophilic. The protected route guarantees amide formation.

Protocol A: The "Gold Standard" Protected Route (Recommended)

This protocol uses O-Benzyl (Bn) protection. It is superior to Acetyl (Ac) protection, which is labile and can migrate to the amine during coupling.

Phase 1: Protection (O-Alkylation & Ester Hydrolysis)

Since Benzyl bromide (BnBr) will alkylate both the phenol and the carboxylic acid, a two-step one-pot sequence is most efficient.

Reagents:

  • Substrate: 4-Fluoro-2-hydroxyphenylacetic acid (1.0 equiv)

  • Benzyl Bromide (BnBr): 2.5 equiv

  • Potassium Carbonate (K₂CO₃): 3.0 equiv

  • Solvent: DMF (Dimethylformamide)

  • Hydrolysis Base: LiOH (aqueous)

Step-by-Step:

  • Alkylation: Dissolve substrate in DMF (0.5 M). Add K₂CO₃ and BnBr. Stir at 60°C for 4 hours. (Forms the O-benzyl ester, O-benzyl ether).

  • Hydrolysis: Cool to room temperature (RT). Add water (equal volume to DMF) and LiOH (5.0 equiv). Stir at RT for 2-4 hours until TLC shows conversion of the diester to the acid (O-Bn protected acid).

  • Workup: Acidify carefully with 1M HCl to pH 3. Extract with Ethyl Acetate (EtOAc). Wash with brine, dry over Na₂SO₄, and concentrate.

    • Checkpoint: Product should be a white/off-white solid: 2-(2-(benzyloxy)-4-fluorophenyl)acetic acid .

Phase 2: Amide Coupling

With the phenol masked, standard coupling conditions apply without risk of lactonization.

Reagents:

  • Protected Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv) - Preferred for high yield

  • DIPEA (Diisopropylethylamine): 3.0 equiv

  • Solvent: DMF or DCM

Step-by-Step:

  • Dissolve Protected Acid and DIPEA in dry DMF (0.2 M).

  • Add HATU. Stir for 5 minutes to activate (yellowing may occur).

  • Add Amine. Stir at RT for 2-16 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (remove unreacted acid), 1M HCl (remove unreacted amine), and brine. Concentrate.

Phase 3: Global Deprotection

Reagents:

  • Pd/C (10% wt loading): 10% by weight of substrate

  • Hydrogen Gas (H₂) or Ammonium Formate

  • Solvent: MeOH or EtOH

Step-by-Step:

  • Dissolve the coupled amide in MeOH.

  • Add Pd/C carefully under inert atmosphere (N₂).

  • Apply H₂ atmosphere (balloon pressure is sufficient) or add Ammonium Formate (5 equiv) and reflux for transfer hydrogenation.

  • Stir until TLC indicates loss of benzyl group (usually 1-4 hours).

  • Filtration: Filter through a Celite pad to remove Pd. Concentrate filtrate.

  • Purification: Recrystallization or Flash Chromatography.

Protocol B: The Lactone-Mediated Route (Direct Coupling)

Best for: Primary aliphatic amines, high-throughput parallel synthesis. Avoid for: Anilines, bulky secondary amines.

This method intentionally forms the reactive lactone intermediate and opens it with the amine.

Mechanism[1][2][3][4][5][6][7][8]
  • Acid + EDC

    
     [O-Acylisourea] 
    
    
    
    Lactone (Fast intramolecular cyclization).
  • Lactone + Amine

    
    Amide  (Nucleophilic ring opening).
    
Protocol

Reagents:

  • 4-Fluoro-2-hydroxyphenylacetic acid (1.0 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (Catalytic, 0.1 equiv) - Optional, helps prevent N-acylurea formation

  • Amine (1.5 equiv) - Excess is crucial to drive ring opening

  • Base: TEA (Triethylamine) (2.0 equiv)

  • Solvent: DCM (Dichloromethane) or MeCN

Step-by-Step:

  • Activation/Cyclization: Dissolve the Acid in DCM (0.2 M). Add EDC·HCl and stir for 30 minutes at RT.

    • Note: The solution may become slightly cloudy. At this stage, the species is predominantly the 4-fluoro-2-benzofuranone.

  • Aminolysis: Add the Amine and TEA.

  • Reaction: Stir at RT. Monitor by LCMS.

    • Optimization: If the reaction stalls (lactone remains), heat to 40-50°C. The fluorine substitution on the ring makes the lactone carbonyl more electrophilic, aiding the ring opening.

  • Workup: Wash with 1M HCl (to remove excess amine/EDC) and brine. Dry and concentrate.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield (Direct Route) Stable Lactone FormationSwitch to Protocol A (Protected) . Alternatively, heat the reaction to 60°C or use a stronger base (DBU) to facilitate ring opening.
Side Product: N-Acylurea Slow Amine AttackUse Protocol B but ensure Amine is added after 30 min activation. Or switch to HATU/DIPEA (Protocol A).
Esterification of Phenol Phenol acting as nucleophileThis is the lactonization. It is intrinsic to the unprotected substrate. Use Protocol A.
Incomplete Deprotection Catalyst PoisoningEnsure the coupling product is free of sulfur/thiols. Use fresh Pd/C or switch to HBr/Acetic Acid for deprotection (harsher).

References

  • Lactonization Dynamics:Amine prodrugs which utilize hydroxy amide lactonization. (Explains the equilibrium between hydroxy-amides and lactones).

    • Source:

  • Coupling Reagents:Amide coupling reaction in medicinal chemistry: Coupling reagents and mechanisms.

    • Source:

  • Benzofuranone Aminolysis: Reaction of amines and oxygen nucleophiles with 5-nitrocoumaran-2-one.[1] (Mechanistic proof of lactone ring opening by amines).

  • Alternative Catalysis:Direct Synthesis of Amides from Carboxylic Acids and Amines Using Borate Esters.

    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Fluoro-2-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but requires specific troubleshooting for the isolation and purification of 4-Fluoro-2-hydroxyphenylacetic acid (4-F-2-HPAA) .

Case ID: PUR-4F2H-GEN Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Purifying 4-Fluoro-2-hydroxyphenylacetic acid presents a specific set of challenges due to its amphoteric nature (containing both a carboxylic acid and a phenolic hydroxyl group) and its susceptibility to oxidation (quinone formation).

This guide prioritizes thermodynamic control via crystallization over kinetic separation (chromatography) to ensure scalability. The protocols below are designed to remove the three most common impurity classes:

  • Regioisomers (e.g., 5-fluoro isomers from electrophilic substitution).

  • Inorganic Complexes (Boron/Aluminum salts from demethylation steps).

  • Oxidative Tars (Polymerized phenolic species).

Module 1: The "Double-Switch" Extraction Protocol

Issue: “I have a crude reaction mixture. How do I separate my product from neutral starting materials and tars without using a column?”

The Logic: The molecule possesses two acidic protons with distinct


 values:
  • Carboxylic Acid (

    
    ):  Deprotonates with weak base (Bicarbonate).
    
  • Phenol (

    
    ):  Deprotonates only with strong base (Hydroxide).
    

By exploiting this


 gap, we can filter impurities based on their acidity.
Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mass in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as EtOAc solubilizes the polar product better.

  • The "Weak" Wash (Target: Carboxylic Acid):

    • Extract the organic layer with saturated aqueous

      
        (
      
      
      
      ).
    • Mechanism:[1] The carboxylic acid deprotonates (

      
      ) and moves to the aqueous phase. Neutral organics and very weak phenols (impurities) remain in the EtOAc.
      
    • Discard the organic layer (after verifying the product is in the aqueous phase via TLC).

  • The Acidification (Target: Precipitation):

    • Cool the aqueous bicarbonate layer to

      
      .
      
    • Slowly add 6N HCl dropwise until

      
      .
      
    • Observation: The product should precipitate as a solid or oil out.

  • Re-Extraction:

    • Extract the acidic aqueous slurry with fresh EtOAc (

      
      ).
      
    • Wash combined organics with Brine.

    • Dry over

      
       and concentrate.
      
Troubleshooting the Extraction
SymptomDiagnosisCorrective Action
Emulsion forms Phenolic tars acting as surfactants.Add a small amount of Methanol (5%) to the organic phase or filter the biphasic mixture through a Celite pad to remove particulate tars.
Product stays in Water The molecule is too polar (common with fluorine).Saturate the aqueous phase with NaCl (Salting out) before the final extraction. Switch solvent to 2-MeTHF or EtOAc:THF (9:1) .
Pink/Red Color Oxidation of the phenol to quinones.Add Sodium Dithionite (

)
(approx. 1-2 wt%) to the aqueous wash steps to reduce quinones back to colorless phenols.

Module 2: Crystallization & Polymorphism

Issue: "My product is an oil/gum and won't solidify."

The Logic: Phenylacetic acid derivatives often "oil out" because the melting point is depressed by impurities. Fluorine substitution often lowers the melting point relative to the parent compound, making crystallization difficult.

Recommended Solvent Systems
Solvent SystemRoleProcedure
Water (100%) PrimaryDissolve in boiling water. Cool slowly. If oiling occurs, reheat and add a seed crystal.
Toluene : EtOAc (10:1) Anti-SolventDissolve in min. hot EtOAc. Add hot Toluene until cloudy. Cool slowly. Best for removing non-polar impurities.
DCM : Hexane AlternativeDissolve in DCM. Layer Hexane on top. Allow diffusion at

.
Visualization: The Crystallization Decision Tree

CrystallizationLogic Start Crude Solid/Oil SolventTest Solubility Test (Hot Water) Start->SolventTest Dissolves Dissolves completely? SolventTest->Dissolves YesWater Cool to RT then 4°C Dissolves->YesWater Yes NoDissolve Try Organic System (Toluene/EtOAc) Dissolves->NoDissolve No OilsOut Product Oils Out YesWater->OilsOut Liquid separates Crystals Filter & Wash (Cold Water) YesWater->Crystals Precipitate forms Seed Reheat, add Seed, Stir Rapidly OilsOut->Seed Seed->Crystals

Figure 1: Decision tree for selecting the crystallization pathway. Note that "Oiling Out" is the most common failure mode for fluorinated phenylacetic acids.

Module 3: Removing Boron/Aluminum Salts

Issue: "I synthesized this via demethylation (


 or 

), and the purity is low despite extraction."

The Logic: Boron and Aluminum form strong chelate complexes with the 2-hydroxy and carbonyl oxygens (a 6-membered chelate ring). These complexes are stable in water and often co-extract into organic solvents, mimicking the product.

Protocol:

  • Quench: After the reaction, quench with Methanol (breaks the Boron-Oxygen bond to form volatile Trimethyl Borate).

  • Reflux: Reflux the crude mixture in Methanol/Water (1:1) for 1 hour.

  • Evaporation: Evaporate the solvent completely (azeotropes away

    
    ).
    
  • Repeat: Repeat the Methanol addition and evaporation twice.

  • Proceed: Move to the Acid-Base extraction (Module 1).

Module 4: Frequently Asked Questions (FAQs)

Q: The product has a persistent brown color. Is it ruined? A: Not necessarily. Phenols oxidize easily to quinones, which are highly colored even at ppm levels. Perform a recrystallization from water containing a pinch of activated charcoal . Filter the hot solution through Celite to remove the charcoal (and the color).

Q: Can I use Silica Gel Chromatography? A: Yes, but it is difficult. Phenylacetic acids streak on silica due to the carboxylic acid interacting with silanols.

  • Modification: You must add 1% Acetic Acid or 0.5% Formic Acid to your mobile phase (e.g., Hexane:EtOAc:AcOH).

  • Alternative: Use Reverse Phase (C18) chromatography with Water/Acetonitrile (+0.1% TFA).

Q: How do I distinguish the 4-Fluoro isomer from the 5-Fluoro isomer? A: These are difficult to separate by extraction.

  • Analytical: Use

    
    -NMR. The coupling constants (
    
    
    
    -values) between Fluorine and the aromatic protons will differ significantly based on the position relative to the hydroxyl group.
  • Purification: If you have regioisomers, recrystallization from Toluene is usually more selective than extraction.

References

  • Solubility & Purification of Phenylacetic Acids

    • Rasmuson, Å. C., et al. (2002).[2] "Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid... in Pure Solvents." Journal of Chemical & Engineering Data.

    • Relevance: Establishes water and toluene as primary solvent candid
  • Synthesis & Isolation Context (Demethylation)

    • US Patent 4329497A. "Method for the production of 4-hydroxyphenylacetic acid."[3][4][5]

    • Relevance: details the industrial isolation of hydroxyphenylacetic acids via pH adjustment and crystallization, applicable to the fluorin
  • Chromatographic Behavior

    • BenchChem Technical Support.[6][7] "Purification of 2-Hydroxyphenylacetic Acid."

    • Relevance: Provides baseline protocols for HPLC and extraction of the non-fluorinated parent, which serves as the direct template for the 4-fluoro deriv
    • (General Reference)

  • pKa Values & Extraction Logic

    • Serjeant, E. P., & Dempsey, B. (1979).[8] Ionization Constants of Organic Acids in Solution. IUPAC Chemical Data Series No. 23.

    • Relevance: Fundamental data source for predicting the separation of Carboxylic Acids ( ) vs Phenols ( ).

Sources

Technical Support Center: Separation of 2-Hydroxy and 4-Hydroxy Phenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the separation of 2-hydroxy and 4-hydroxy phenylacetic acid isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of separating these closely related positional isomers. Here, we provide in-depth, field-proven insights and practical troubleshooting advice to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the separation of 2-hydroxy and 4-hydroxy phenylacetic acid.

Q1: What makes the separation of 2-hydroxy and 4-hydroxy phenylacetic acid isomers challenging?

A1: The primary challenge lies in their structural similarity. As positional isomers, they have the same molecular weight and similar physicochemical properties, such as polarity and pKa. This results in very close retention times in chromatographic systems, making baseline separation difficult to achieve.[1]

Q2: What are the most effective analytical techniques for separating these isomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most robust and widely used method for the routine separation and quantification of these isomers.[2] Gas Chromatography (GC) after derivatization and Capillary Electrophoresis (CE) are also powerful alternatives, particularly for high-efficiency separations.[2]

Q3: Can I use crystallization to separate these isomers on a preparative scale?

A3: While crystallization is a fundamental purification technique, separating closely related isomers like 2- and 4-hydroxyphenylacetic acid by this method alone can be inefficient due to their similar solubilities in many solvents.[3] Fractional crystallization might be possible but often requires careful solvent selection and multiple recrystallization steps to achieve high purity.[4][5]

Q4: Is Liquid-Liquid Extraction (LLE) a viable method for separation?

A4: Liquid-Liquid Extraction is generally not effective for separating these isomers from each other due to their very similar partition coefficients in standard immiscible solvent systems.[6] However, LLE is a valuable technique for the initial cleanup of a sample, such as removing highly nonpolar or polar impurities before a chromatographic step.[7][8][9]

Q5: What are some common impurities I should be aware of when working with hydroxyphenylacetic acids?

A5: Common impurities often depend on the synthetic route used to produce the compounds. These can include unreacted starting materials (e.g., 2-chlorophenylacetic acid), by-products from the synthesis, and other positional isomers (e.g., 3-hydroxyphenylacetic acid).[2][7]

Troubleshooting Guide for HPLC Separation

This guide provides solutions to common problems encountered during the HPLC separation of 2-hydroxy and 4-hydroxy phenylacetic acid.

Summary of Common HPLC Issues and Solutions
Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution/Co-elution of Isomer Peaks 1. Inappropriate column chemistry. 2. Mobile phase composition is not optimal. 3. Column temperature is too low.1. Use a Phenyl or PFP (Pentafluorophenyl) column to enhance π-π interactions.[1] 2. Optimize the organic modifier (acetonitrile or methanol) percentage. Adjust the pH of the mobile phase with an acid like phosphoric or formic acid to suppress ionization.[2][10] 3. Increase the column temperature to improve efficiency and decrease viscosity.[11]
Peak Tailing 1. Secondary interactions with active silanols on the column packing. 2. Column overload. 3. Extracolumn dead volume.1. Use a modern, high-purity silica column with end-capping. Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations, or ensure the mobile phase pH is low enough to suppress silanol activity.[12] 2. Reduce the injection volume or the sample concentration.[11] 3. Use shorter, narrower internal diameter tubing between the column and detector.[11]
Shifting Retention Times 1. Inconsistent mobile phase composition. 2. Poor column equilibration. 3. Fluctuations in column temperature.1. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[11] If using a gradient, check the pump's proportioning valves.[13] 2. Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.[11][13] 3. Use a column oven to maintain a stable temperature.[11]
Broad Peaks 1. Column contamination or degradation. 2. Low flow rate. 3. Sample solvent is too strong.1. Use a guard column to protect the analytical column.[13] Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[11] 2. Increase the flow rate to an optimal level for the column dimensions.[11] 3. Dissolve the sample in the mobile phase or a weaker solvent.[14]
No Peaks or Very Small Peaks 1. Detector issue (e.g., lamp off, incorrect wavelength). 2. Leak in the system. 3. Sample degradation.1. Ensure the detector lamp is on and set to the correct wavelength for hydroxyphenylacetic acids (around 275-280 nm). 2. Check for leaks at all fittings, especially between the injector and the detector.[15] 3. Ensure sample stability and proper storage.
In-Depth Troubleshooting Q&A

Q: My 2-hydroxy and 4-hydroxy isomer peaks are almost completely merged. How can I improve the separation?

A: This is a classic selectivity issue.

  • Column Chemistry: Standard C18 columns separate based on hydrophobicity, which is very similar for these isomers. A Phenyl-Hexyl or a PFP column is highly recommended. These stationary phases introduce additional separation mechanisms like π-π interactions, which can differentiate between the positions of the hydroxyl group on the phenyl ring.[1] Biphenyl columns can also offer unique selectivity for aromatic compounds.[16]

  • Mobile Phase Optimization: The organic modifier (acetonitrile vs. methanol) can affect selectivity. Try both to see which provides better resolution. Also, ensure the mobile phase is acidified (e.g., with 0.1% phosphoric acid or formic acid). This suppresses the ionization of the carboxylic acid group, leading to better peak shape and more reproducible retention.[2][10]

  • Temperature: Increasing the column temperature (e.g., to 35-40°C) can improve mass transfer and column efficiency, often leading to sharper peaks and better resolution.[11]

Q: The peak for my 4-hydroxy phenylacetic acid is tailing significantly. What's the cause and how do I fix it?

A: Peak tailing for acidic compounds is often due to interactions with the silica backbone of the column.

  • Silanol Interactions: The hydroxyl groups on the silica surface (silanols) can have a secondary, undesirable interaction with your analyte. Using a column with high-purity silica and robust end-capping minimizes these active sites.[12] Lowering the mobile phase pH (to around 2.5-3) will also keep the silanols in a non-ionized state, reducing these interactions.[12]

  • Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a constant pH and ionic state for your analyte.[12]

Detailed Experimental Protocol: HPLC Separation

This protocol provides a starting point for the separation of 2-hydroxy and 4-hydroxy phenylacetic acid isomers using reversed-phase HPLC.

1. Materials and Reagents

  • 2-Hydroxyphenylacetic acid and 4-Hydroxyphenylacetic acid reference standards (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (85%, analytical grade)

  • Methanol (HPLC grade, for flushing)

2. Instrumentation and Conditions

  • HPLC System: Standard system with a pump, autosampler, column oven, and UV detector.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C18 column can be used, but resolution will likely be lower.[10][17]

  • Mobile Phase: Acetonitrile and water (containing 0.1% phosphoric acid) in a ratio of 30:70 (v/v). This may require optimization.[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

3. Step-by-Step Procedure

  • Mobile Phase Preparation:

    • To prepare 1 L of the aqueous portion, add 1.0 mL of 85% phosphoric acid to 999 mL of HPLC-grade water.

    • Prepare the final mobile phase by mixing 300 mL of acetonitrile with 700 mL of the acidified water.

    • Filter the mobile phase through a 0.45 µm filter and degas thoroughly using sonication or vacuum degassing.[2]

  • Standard Solution Preparation:

    • Prepare individual stock solutions of 2-hydroxy and 4-hydroxy phenylacetic acid at a concentration of 1 mg/mL in the mobile phase.

    • From the stock solutions, prepare a mixed working standard containing both isomers at a suitable concentration (e.g., 10 µg/mL).

  • Sample Preparation:

    • Dissolve the experimental sample in the mobile phase to an estimated concentration similar to the working standard.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • System Equilibration and Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[11]

    • Inject a blank (mobile phase), followed by the mixed standard solution to determine the retention times and resolution of the two isomers.

    • Inject the prepared sample solutions.

    • Identify and quantify the isomers in the sample by comparing their retention times and peak areas to those of the standards.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the separation and analysis process.

Separation_Workflow MobilePhase Mobile Phase Preparation (ACN/H2O/H3PO4) Equilibration System Equilibration MobilePhase->Equilibration Standards Standard Solution Preparation (2-HPAA & 4-HPAA) Injection Inject Standards & Samples Standards->Injection Sample Sample Preparation (Dissolve & Filter) Sample->Injection Equilibration->Injection Separation Chromatographic Separation (Phenyl-Hexyl Column) Injection->Separation Detection UV Detection (275 nm) Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification Integration->Quantification Check Poor Resolution or Peak Shape? Integration->Check Report Generate Report Quantification->Report Check->Quantification No Optimize Optimize Method (Mobile Phase, Temp, etc.) Check->Optimize Yes Optimize->Equilibration Re-equilibrate

Caption: Workflow for HPLC separation and analysis of hydroxyphenylacetic acid isomers.

References
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2-Hydroxyphenylacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • LC-GC. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved from [Link]

  • Le, T. T., et al. (2020). Analysis of triacylglycerol and phospholipid sn‐positional isomers by liquid chromatographic and mass spectrometric methodologies. Comprehensive Reviews in Food Science and Food Safety, 19(5), 2486-2521. Retrieved from [Link]

  • Welch Materials, Inc. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • ResearchGate. (2019, February 26). How to separate two positional isomers of a polyphenol compound using RP-HPLC? Retrieved from [Link]

  • Justia Patents. (1994, May 19). Preparation process for hydroxyphenylacetic acids. Retrieved from [Link]

  • Krupčík, J., et al. (2001). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Chemical Papers, 55(5), 285-300. Retrieved from [Link]

  • Google Patents. (1989, June 6). US4837354A - Process for making and isolating (R)-2-hydroxy-4-phenylbutyric acid and esters.
  • ResearchGate. (2022, January 27). How can I separate the R and S enantiomers from the racemic mixture of ethyl 2-hydroxy-2-(4-nitrophenyl)-2-phenylacetate.? Retrieved from [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Google Patents. (2019, October 18). CN108658757B - Method for recovering phenylacetic acid from 6-aminopenicillanic acid enzymatic aqueous solution.
  • Google Patents. (1982, May 11). US4329497A - Method for the production of 4-hydroxyphenylacetic acid.
  • Esmaeili, A., et al. (2021). Separation of phenyl acetic acid and 6-aminopenicillanic acid applying aqueous two-phase systems based on copolymers and salts. Scientific Reports, 11(1), 1-11. Retrieved from [Link]

  • Google Patents. (2012, November 21). CN102249891B - Method for recovering and purifying phenylacetic acid.
  • Longdom Publishing. (2024, November 20). Comprehending Liquid-Liquid Extraction: Fundamentals, Methods, and Advancements. Retrieved from [Link]

  • Sprakel, L. M., & Schuur, B. (2019). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute conditions. Chemical Engineering Research and Design, 148, 208-220. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Recrystallization of Fluorinated Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solvent Engineering for Fluorinated Carboxylic Acids

Welcome to the Technical Support Center

I am Dr. Aris, your Senior Application Scientist. You are likely here because your fluorinated acid intermediate is behaving unpredictably—either refusing to crystallize, "oiling out" into a sticky gum, or trapping impurities despite repeated cycles.

Fluorine is not merely a halogen; it is a "disruptor" element. Its extreme electronegativity and low polarizability create a unique "fluorous" phase behavior that defies standard solubility rules. A fluorinated benzoic acid does not behave like benzoic acid; it requires a recalibrated approach to solvent thermodynamics.

⚠️ SAFETY CRITICAL WARNING: Before proceeding, verify the thermal stability of your compound. Fluorinated acids, particularly those with aliphatic C-F bonds alpha to the carbonyl, can undergo thermal decomposition to release Hydrogen Fluoride (HF) . Always operate in a well-ventilated fume hood and have calcium gluconate gel available.

Module 1: The "Fluorous" Solubility Paradox

User Question:

"I tried standard solvents (Hexane/Ethyl Acetate), but my compound is either insoluble or too soluble. Why don't standard screens work?"

Technical Insight:

Standard hydrocarbons (Hexane, Heptane) rely on London dispersion forces. However, the C-F bond is highly polarized yet non-polarizable, creating a "sheath" that repels standard lipophilic solvents. Conversely, the acidic head group (COOH) is highly polar. This creates a molecule with split personalities: a "fluorous" tail and a polar head.

The Solution: Hybrid Solvents You need solvents that bridge the gap between organic and fluorous phases.

  • Benzotrifluoride (BTF /

    
    -trifluorotoluene):  The "Hero" solvent. It possesses aromatic character for 
    
    
    
    -stacking but contains a CF
    
    
    group that interacts favorably with your fluorinated substrate.
  • Isopropyl Acetate (IPAc): Superior to Ethyl Acetate due to higher boiling point and slightly increased lipophilicity, offering better control over the metastable zone.

Data: Solvent Parameters for Fluorinated Acids
SolventBoiling Point (°C)Dielectric ConstantRole in Fluorinated Crystallization
Benzotrifluoride (BTF) 1029.2Primary Solvent. Excellent solubility for fluorinated aromatics; greener alternative to DCM.
Toluene 1102.4Anti-Solvent/Co-Solvent. Good for inducing

-stacking, but may cause oiling out if added too fast.
Heptane 981.9Strict Anti-Solvent. Often too incompatible. Use with caution.
Acetonitrile 8237.5Solvent. Good for highly polar fluorinated acids, but risk of solvate formation.
Water 10080.1Anti-Solvent. Only for pH-controlled crystallization (see Module 3).

Module 2: Troubleshooting "Oiling Out" (LLPS)

User Question:

"As I cool the solution, droplets form instead of crystals. The product comes down as a gum/oil.[1][2] How do I fix this?"

Technical Insight:

"Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the metastable zone width (MSZW) is too wide, or the melting point of the solvated compound is depressed below the crystallization temperature. This is endemic to fluorinated compounds due to their weak intermolecular forces (low lattice energy).

The Protocol: Seeding at the Cloud Point You must bypass the "Oiling Out" region by providing a template for nucleation before the phase separation occurs.

Visual Workflow: Oiling Out Rescue Strategy

OilingOutRescue Start Issue: Product Oils Out CheckMP Check 1: Is T_oil < T_melting? Start->CheckMP SolventChange Action: Switch to Higher BP Solvent (e.g., BTF instead of DCM) CheckMP->SolventChange Yes (Solvent BP too low) SeedPoint Action: Determine Cloud Point (T_cloud) CheckMP->SeedPoint No (Kinetic issue) SolventChange->SeedPoint Seeding Protocol: Add Seed Crystals at T_cloud + 5°C SeedPoint->Seeding SlowCool Action: Slow Cooling Ramp (0.1°C/min) Seeding->SlowCool Success Result: Crystalline Solid SlowCool->Success

Figure 1: Decision logic for mitigating Liquid-Liquid Phase Separation (Oiling Out) in fluorinated substrates.

Module 3: The Acidity Trap (pKa Shift)

User Question:

"My yield is terrible. The compound stays in the mother liquor even after cooling to -20°C."

Technical Insight:

Fluorine is an electron-withdrawing group (EWG).[3][4] It stabilizes the carboxylate anion via induction, significantly lowering the pKa (increasing acidity).[4]

  • Acetic Acid pKa: ~4.76

  • Trifluoroacetic Acid pKa: ~0.23

  • Benzoic Acid pKa: ~4.2

  • Pentafluorobenzoic Acid pKa: ~1.48[3]

The Trap: If you use a solvent with even mild basicity (like DMF, Pyridine, or even wet alcohols), your "strong" fluorinated acid may deprotonate and form a soluble salt.

Self-Validating Check:

  • Take a small aliquot of your mother liquor.

  • Add dilute HCl.

  • Observation: If a precipitate forms immediately, your product was stuck as a salt in the solution.

  • Correction: Acidify your recrystallization solvent with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to suppress ionization and force the equilibrium toward the neutral, crystallizable acid.

Experimental Protocol: The "BTF-Toluene" Screen

This protocol is designed specifically for fluorinated benzoic acids or aliphatic fluorinated acids prone to oiling out.

Reagents:

  • Target Fluorinated Acid (1.0 g)

  • Solvent A: Benzotrifluoride (BTF)[5][6]

  • Solvent B: Toluene (Anti-solvent)

Step-by-Step Methodology:

  • Dissolution (The Saturation Test):

    • Place 1.0 g of solid in a vial.

    • Add BTF dropwise at 60°C (Hotplate).

    • Target: Dissolve completely in minimum volume (approx 3-5 mL).

    • Checkpoint: If >10 mL is required, BTF is too weak. Switch to pure IPAc.

  • Anti-Solvent Addition:

    • Maintain temperature at 60°C.

    • Add warm Toluene dropwise until a faint, persistent cloudiness appears (The Cloud Point).

    • Add 2-3 drops of BTF to turn the solution clear again.

  • Seeding (Critical Step):

    • Cool the solution to 50°C.

    • Add 0.5% w/w seed crystals (finely ground).

    • Validation: The seeds should not dissolve. If they do, the solution is undersaturated; repeat Step 1 (evaporate some solvent).

  • Controlled Cooling:

    • Ramp temperature down to 20°C at a rate of 0.2°C/min .

    • Do not crash cool. Fast cooling promotes oiling out.

  • Isolation:

    • Filter the resulting solids.

    • Wash with cold (0°C) Toluene/BTF (9:1 mixture).

Visual Logic: Solvent Selection Matrix

Use this diagram to select the starting solvent system based on your specific fluorinated motif.

SolventSelection Input Input: Fluorinated Acid Type Structure Type? Input->Type Aromatic Fluorinated Aromatic (e.g., Pentafluorobenzoic) Type->Aromatic High Pi-Stacking Aliphatic Fluorinated Aliphatic (e.g., Perfluorooctanoic) Type->Aliphatic Flexible Chain SolventA System: BTF / Toluene Aromatic->SolventA Primary Choice SolventB System: IPAc / Heptane Aliphatic->SolventB Lipophilic Tail SolventC System: Acetonitrile / Water (pH < 2) Aliphatic->SolventC Highly Polar Head

Figure 2: Solvent selection matrix based on the structural rigidity and fluorination type of the target acid.

References

  • Benzotrifluoride as a Solvent

    • Ogawa, A., & Curran, D. P. (1997). Benzotrifluoride: A Valuable Alternative Solvent for Organic Synthesis. Journal of Organic Chemistry.
    • Source:

  • Acidity of Fluorinated Acids (pKa Effects)

    • BenchChem Technical Support.[4] (2025).[4][7][8] Comparison of Acidity between Fluorinated and Non-Fluorinated Carboxylic Acids.

    • Source:

  • Oiling Out & Phase Separation

    • Mettler Toledo.
    • Source:

  • Hansen Solubility Parameters

    • Abbott, S.
    • Source:

  • Deoxyfluorination & Solvent Compatibility

    • Neumann, C. N., et al. (2017).
    • Source:[9]

Sources

Technical Support Center: Precision HPLC for Fluorinated Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: T-FL-9982 Subject: Troubleshooting Retention Time (RT) Instability in Fluoro-Acid Analysis

Executive Summary: The "Fluorine Effect"

Analyzing fluorinated carboxylic acids (FCAs) such as trifluoroacetic acid (TFA), perfluorooctanoic acid (PFOA), or fluorinated pharmaceutical intermediates presents a unique set of chromatographic challenges.[1][2] Fluorine is the most electronegative element, yet it is also highly lipophilic. This duality creates the "Fluorine Effect" : analytes that are simultaneously hydrophobic and capable of strong dipole-dipole interactions.

Retention time shifts in this class of compounds are rarely random; they are usually symptomatic of pKa/pH mismatch , stationary phase dewetting , or fluorine-specific hysteresis .

This guide bypasses generic troubleshooting to address the specific physicochemical anomalies of fluoro-acids.

Module 1: The Mobile Phase & pH Dynamics

User Question: "My retention times drift later with every injection during a long sequence. I’m using 0.1% TFA in water/acetonitrile. Is my column aging?"

Diagnosis: This is likely not column aging. It is almost certainly Mobile Phase Volatility or Buffer Capacity Failure .

The Science: TFA is a volatile acid.[2] In an open or improperly capped reservoir, TFA evaporates faster than water. Over 12–24 hours, the concentration of TFA in the mobile phase drops.

  • Mechanism: As [TFA] decreases, the pH of the mobile phase rises slightly.

  • Impact: Many fluoro-acids have pKa values in the range of 0–4.[3] If your method pH is near the analyte's pKa, a shift of just 0.1 pH units can drastically alter the ionization state (protonated vs. deprotonated). The deprotonated (ionized) form is less retained on C18, causing RT to shift earlier. However, if you are relying on ion-pairing (where TFA acts as the pair), a loss of TFA reduces retention, also causing drift.

The Protocol: "The Capped-Bottle" Validation

  • Prepare Fresh: Remake mobile phase A (0.1% TFA).

  • Seal: Do not use parafilm. Use a proper safety cap with a one-way air inlet valve to prevent evaporation while allowing pressure equalization.

  • Test: Run 5 injections. If stability returns, the issue was volatility.

  • Alternative: Switch to Phosphoric Acid (non-volatile) if detection allows (UV only, not MS), or Formic Acid (less volatile, though weaker).

Data Table: pKa Sensitivity of Common Fluoro-Acids

AnalyteApprox. pKaRisk Zone (pH)Recommended Buffer pH
Trifluoroacetic Acid (TFA)~0.23< 1.0< 1.5 (Difficult)
Perfluorooctanoic Acid (PFOA)~2.5 – 3.8*2.0 – 4.5< 2.0 or > 5.0
Pentafluorobenzoic Acid~1.51.0 – 2.5< 1.0 or > 3.0

*Note: Reported pKa values for PFOA vary significantly due to aggregation effects at interfaces [1].

Module 2: Stationary Phase Hysteresis & Dewetting

User Question: "I see 'sawtooth' retention times. The first injection is fine, the second shifts, and if I wait 30 minutes, it resets. Why?"

Diagnosis: You are experiencing Phase Dewetting or Fluorine Hysteresis .

The Science: Standard C18 columns are highly hydrophobic. Fluoro-acids are also hydrophobic but possess a "stiff" electron cloud.

  • Dewetting: If you use a high-aqueous start (e.g., 95% Water) to retain polar fluoro-acids, the C18 chains may "collapse" or mat down to avoid the water, effectively reducing the surface area.

  • Hysteresis: Fluorinated compounds take longer to equilibrate with the stationary phase than non-fluorinated ones due to the formation of a structured solvation shell around the fluorine atoms.

The Solution: Orthogonal Column Selection (PFP) Stop trying to force C18 to work. Switch to a Pentafluorophenyl (PFP) phase.[4][5]

  • Mechanism: PFP columns utilize "Fluorous Separation." Fluorine atoms on the analyte interact preferentially with fluorine atoms on the stationary phase via specific fluorine-fluorine interactions and

    
    -
    
    
    
    stacking [2].

Visualizing the Interaction Logic

G Start RT Instability Detected Check_Pattern Analyze Drift Pattern Start->Check_Pattern Drift_One_Way Unidirectional Drift (Late or Early) Check_Pattern->Drift_One_Way Sawtooth Sawtooth / Random (Jumping) Check_Pattern->Sawtooth Volatile Mobile Phase Volatility (Check TFA/Organic loss) Drift_One_Way->Volatile Likely Cause Action_C18 Standard C18 Column? Sawtooth->Action_C18 Dewetting Phase Dewetting (High Aqueous %?) Action_PFP Switch to PFP Column (Fluorous Interaction) Dewetting->Action_PFP Permanent Fix Action_C18->Dewetting Yes (High Water)

Figure 1: Decision matrix for diagnosing retention time instability based on drift patterns.

Module 3: System Contamination & "Ghost" Fluorine

User Question: "I have a background signal that interferes with my fluoro-acid peaks, and retention times are shorter than expected."

Diagnosis: System Contamination from ubiquitous fluoropolymers (PTFE/Teflon).

The Science: HPLC systems are built with PTFE tubing and degassers. When analyzing trace fluoro-acids (like PFAS), the system itself can leach interfering compounds. Furthermore, fluoro-acids can adsorb to stainless steel surfaces (chelation), causing peak tailing and shifting RTs as active sites saturate [3].

Protocol: The "PFAS-Free" System Passivation If accurate RT and quantitation are required for trace fluoro-acids:

  • Replace Tubing: Swap PTFE solvent lines for PEEK (Polyether ether ketone) or Stainless Steel.

  • Bypass Degasser: The vacuum degasser is a major source of fluoropolymer leaching. Bypass it if possible, or use a specific "low-bleed" degasser.

  • Passivate: Flush the system with 60% Isopropanol / 40% Acetonitrile overnight to strip adsorbed fluorocarbons from the steel surfaces.

Module 4: Temperature Effects

User Question: "My RT shifts significantly between morning and afternoon."

Diagnosis: Thermal Expansion and pKa Shift .

The Science: Fluoro-acids are highly sensitive to thermodynamics.

  • Exothermic Adsorption: The adsorption of fluoro-acids onto PFP or C18 phases is exothermic. As temperature rises (afternoon), retention decreases (peaks elute earlier).

  • pKa Shift: The pKa of carboxylic acids changes with temperature. For analytes near the buffer pH, a

    
     swing can shift the ionization ratio significantly.
    

Protocol:

  • Oven Control: Ensure the column oven is active (set to

    
     or 
    
    
    
    ) rather than "Ambient."
  • Pre-Heater: Use a mobile phase pre-heater (active pre-heating) to ensure the solvent entering the column is exactly at the set point.

Summary: The "Fluorous" Selection Matrix

Use this table to select the correct stationary phase and prevent RT issues before they start.

Analyte TypeRecommended ColumnMechanismBenefit
Short Chain Fluoro-Acids (e.g., TFA, PFBA)PFP (Pentafluorophenyl) Dipole-Dipole, H-BondingPrevents void elution; stabilizes RT.
Long Chain PFAS (e.g., PFOA, PFOS)C18 (High Surface Area) Hydrophobic InteractionHigh retention; requires high organic to elute.
Fluorinated Aromatics PFP or Phenyl-Hexyl

-

Stacking
Separates F-isomers that co-elute on C18.
References
  • Vierke, L. et al. (2013). Estimation of the acid dissociation constant of perfluoroalkyl carboxylic acids through an experimental investigation of their water-to-air transport. Journal of Environmental Monitoring. Link

  • Bell, D. S. (2016).[5] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[6][7] LCGC North America. Link

  • Waters Corporation. (2023). PFAS Analysis: System Contamination and Column Selection Guide.Link

  • McCalley, D. V. (2020). Understanding the mechanisms of retention in hydrophilic interaction chromatography. Journal of Chromatography A. Link

Sources

storage conditions to prevent degradation of hydroxyphenylacetic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for hydroxyphenylacetic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper storage and handling of hydroxyphenylacetic acids to prevent degradation. By understanding the chemical vulnerabilities of these compounds, you can ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the stability and storage of hydroxyphenylacetic acids.

Q1: What are the primary factors that cause the degradation of hydroxyphenylacetic acids?

A1: The degradation of hydroxyphenylacetic acids is primarily influenced by four key factors:

  • pH: These compounds are susceptible to degradation in alkaline conditions. Stability is generally greater in neutral to slightly acidic environments.

  • Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[1]

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, especially in the presence of oxygen and metal ions.[1][2]

Q2: What are the ideal storage conditions for solid hydroxyphenylacetic acid?

A2: For long-term stability, solid hydroxyphenylacetic acid should be stored in a tightly sealed container at -20°C.[1][3] It is crucial to protect it from moisture and store it in a dry, well-ventilated area.

Q3: How should I store solutions of hydroxyphenylacetic acid?

A3: For short-term storage (up to one month), solutions can be stored at -20°C. For longer-term storage (up to six months), it is highly recommended to store solutions at -80°C.[1] Whenever possible, using freshly prepared solutions is best practice to minimize any potential for degradation.[1] It is not recommended to store aqueous solutions for more than one day at refrigerated temperatures.[3]

Q4: What is the optimal pH for storing hydroxyphenylacetic acid solutions?

A4: While extensive quantitative data on long-term pH stability is limited, general evidence suggests that a neutral to slightly acidic pH range is optimal for the stability of phenolic acids. It is generally more stable in neutral and near-neutral conditions.[1] For analytical purposes, such as HPLC, a mobile phase pH between 2 and 4 is often recommended for weak acids to ensure stable retention times. To prevent degradation, it is critical to avoid alkaline conditions.

Q5: Should I be concerned about the type of container I use for storage?

A5: Yes, the choice of container is important. For both solid compounds and prepared solutions, amber glass vials are recommended to protect against photodegradation.[1] If using plastic, High-Density Polyethylene (HDPE) and polypropylene (PP) offer good chemical resistance to acids.[4][5] However, be aware that acidic solutions can promote the leaching of plasticizers and other additives from plastic containers over time, which could potentially interfere with sensitive analyses.[6]

Q6: Are there any substances that are incompatible with hydroxyphenylacetic acids?

A6: Yes. Avoid storing hydroxyphenylacetic acids with strong bases, acid chlorides, acid anhydrides, and oxidizing agents, as these can chemically react with and degrade the compound.[1]

Troubleshooting Guide: Common Degradation Issues

This section provides a structured approach to identifying and resolving common issues related to the degradation of hydroxyphenylacetic acids during your experiments.

Issue 1: Loss of Compound Concentration in Stored Solutions
  • Symptom: Chromatographic analysis (e.g., HPLC) shows a lower than expected peak area for the hydroxyphenylacetic acid standard or sample over time.

  • Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Improper Storage Temperature Verify that your freezer is maintaining the set temperature (-20°C for short-term, -80°C for long-term). Use a calibrated thermometer for confirmation. Ensure samples are not stored in freezer doors, where temperature fluctuations are more common.
pH Instability The pH of your solution may have shifted, particularly if it is unbuffered. Prepare solutions in a suitable buffer to maintain a stable, slightly acidic to neutral pH.
Oxidation The solution may have been exposed to atmospheric oxygen. To mitigate this, minimize the headspace in your storage vials. For highly sensitive applications, consider purging the vial with an inert gas like nitrogen or argon before sealing. The addition of an antioxidant can also be beneficial (see Issue 3).
Adsorption to Container While less common, the compound may adsorb to the surface of the storage container. If this is suspected, consider silanizing glass vials to reduce active sites.
Issue 2: Appearance of Unknown Peaks in Chromatograms
  • Symptom: New, unexpected peaks appear in your chromatograms when analyzing stored samples of hydroxyphenylacetic acid.

  • Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Degradation Products The new peaks are likely degradation products of your hydroxyphenylacetic acid. To confirm this, perform a forced degradation study (see Protocol 2 below). This will help you identify the retention times of potential degradation products under various stress conditions.
Contamination The contamination may originate from the solvent, sample matrix, or the storage container itself. Analyze a blank (solvent only) that has been stored under the same conditions to rule out solvent contamination. If using plastic containers, consider the possibility of leached additives.
Issue 3: Rapid Degradation of Working Solutions
  • Symptom: Freshly prepared working solutions show signs of degradation within a short period (hours to a day).

  • Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Oxidative Stress The process of preparing the solution may introduce oxygen. Consider de-gassing your solvent before use. The addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), can help stabilize the solution.[7][8]
Photodegradation If working on an open bench under bright laboratory lighting, photodegradation can occur. Prepare solutions in a dimly lit area and store them in amber vials or wrap them in aluminum foil to protect from light.
Incompatible Solvent Ensure the solvent is of high purity and does not contain impurities that could react with the hydroxyphenylacetic acid.

Visual Workflows and Pathways

Troubleshooting Degradation of Hydroxyphenylacetic Acid

G Troubleshooting Workflow cluster_loss Troubleshooting Concentration Loss cluster_new_peaks Troubleshooting New Peaks start Degradation Suspected issue Identify Symptom start->issue loss Loss of Concentration issue->loss Lower Peak Area new_peaks Appearance of New Peaks issue->new_peaks Extra Peaks in Chromatogram temp Verify Storage Temp (-20°C or -80°C) loss->temp forced_degradation Perform Forced Degradation Study (See Protocol 2) new_peaks->forced_degradation ph Check Solution pH (Buffer if needed) temp->ph oxidation Minimize Headspace / Purge with N2/Ar ph->oxidation solution Implement Corrective Actions: - Adjust Storage Conditions - Use Fresh Solutions - Add Antioxidants oxidation->solution contamination Analyze Blank Solvent & Check Container forced_degradation->contamination contamination->solution

Caption: A decision tree for troubleshooting common degradation issues.

Key Degradation Pathways

G Primary Degradation Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_ph Extreme pH HPA Hydroxyphenylacetic Acid quinone Quinone-type Structures HPA->quinone O2, metal ions radicals Radical Species HPA->radicals UV Light hydrolysis_products Hydrolysis/Other Reactions HPA->hydrolysis_products High/Low pH, Heat ring_opening Ring-Opening Products quinone->ring_opening photo_products Photodegradation Products radicals->photo_products

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation of 4-Fluoro-2-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-Fluoro-2-hydroxyphenylacetic acid , designed for researchers in metabolite identification and drug development.

Executive Summary: The "Fluorine Fingerprint"

4-Fluoro-2-hydroxyphenylacetic acid (CAS: 323-29-5) represents a critical analytical target, often appearing as a stable metabolite of fluorinated pharmaceuticals (e.g., 5-fluorouracil derivatives) or as a degradation product in environmental matrices. Its analysis is complicated by the "fluorine effect"—the high stability of the C–F bond—and the existence of positional isomers (e.g., 2-fluoro-4-hydroxyphenylacetic acid) that share identical molecular weights (170.14 Da).

This guide moves beyond basic spectral matching, offering a mechanistic breakdown of how the ortho-hydroxyl group drives specific fragmentation pathways that distinguish this compound from its isomers.

Key Performance Indicators (KPIs)
ParameterSpecification
Molecular Formula C₈H₇FO₃
Exact Mass 170.0379 Da
Primary Ionization ESI(-) (Preferred) or EI (requires derivatization)
Key Diagnostic Ion m/z 125 (Decarboxylated benzyl anion/cation)
Differentiating Feature m/z 152 (Ortho-driven dehydration in EI)

Analytical Architecture: LC-MS vs. GC-MS

To achieve reliable detection, the choice of instrumentation dictates the observed fragmentation physics.

A. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[1][2]
  • Mode: Electrospray Ionization Negative (ESI-).

  • Rationale: The carboxylic acid and phenol moieties are easily deprotonated. Negative mode offers superior sensitivity and lower background compared to positive mode for this acidic species.

  • Primary Transition: [M-H]⁻ (m/z 169)

    
     [M-H-CO₂]⁻ (m/z 125).
    
B. Gas Chromatography-Mass Spectrometry (GC-MS)[2][3][4]
  • Mode: Electron Impact (EI, 70 eV).

  • Requirement: Derivatization is mandatory to volatilize the carboxyl and hydroxyl groups.

  • Standard Protocol: Trimethylsilylation (TMS) using BSTFA/TMCS.

  • Target Derivative: Bis-TMS derivative (MW 314).

Fragmentation Mechanics (The Core)

Pathway A: ESI(-) Fragmentation (Collision Induced Dissociation)

In negative mode, the fragmentation is dominated by neutral losses driven by the stability of the resulting fluorobenzyl anion.

  • Precursor Selection: The deprotonated molecular ion [M-H]⁻ at m/z 169.03 .

  • Primary Cleavage: Decarboxylation (Loss of CO₂, 44 Da).

    • Mechanism: The negative charge on the carboxylate destabilizes the C-C bond between the alpha-carbon and the carbonyl.

    • Product: The 4-fluoro-2-hydroxybenzyl anion (m/z 125 ).

  • Secondary Cleavage: Loss of HF (20 Da) is possible at high collision energies but is often suppressed due to the strength of the aromatic C-F bond.

Pathway B: EI Fragmentation (70 eV) - The "Ortho-Effect"

This is the critical pathway for structural confirmation. Unlike ESI, the high-energy EI source induces radical cation chemistry.

  • Molecular Ion: m/z 170 (Often weak).

  • The Benzylic Split: Cleavage of the C-C bond yields the fluorinated tropylium/benzyl ion.

    • Transition: 170

      
      125  (Loss of •COOH).[1]
      
  • The Ortho-Effect (Isomer Specific):

    • The hydroxyl group at the 2-position (ortho) can attack the carbonyl carbon of the acetic acid side chain.

    • This leads to the loss of water (H₂O, 18 Da) and the formation of a stable lactone (benzofuranone-type structure).

    • Diagnostic Peak: m/z 152 .[2]

    • Note: Isomers with the hydroxyl at the 3 or 4 position (meta/para) cannot form this 5-membered lactone ring as easily, making m/z 152 significantly less abundant or absent.

Visualization: Fragmentation Pathways[7][8]

The following diagram illustrates the divergent pathways for ESI and EI, highlighting the critical ortho-effect mechanism.

Fragmentation cluster_ESI ESI(-) Pathway (LC-MS) cluster_EI EI Pathway (GC-MS) M_Neutral 4-Fluoro-2-hydroxyphenylacetic acid (MW 170.14) ESI_Precursor [M-H]- (m/z 169) M_Neutral->ESI_Precursor Deprotonation EI_M M+. (m/z 170) M_Neutral->EI_M 70 eV Impact ESI_Frag1 [M-H-CO2]- (m/z 125) (Fluorohydroxybenzyl anion) ESI_Precursor->ESI_Frag1 -CO2 (44 Da) EI_Trop m/z 125 (Fluoro-tropylium/benzyl) EI_M->EI_Trop -COOH (45 Da) Benzylic Cleavage EI_Lactone m/z 152 (Lactone / [M-H2O]+.) *Ortho-Effect Diagnostic* EI_M->EI_Lactone -H2O (18 Da) Cyclization (Ortho-Effect)

Caption: Comparative fragmentation tree showing the decarboxylation dominance in ESI(-) versus the diagnostic lactone formation (Ortho-Effect) in EI.

Comparative Analysis: Differentiating Alternatives

The primary challenge is distinguishing the target from its isomer, 2-fluoro-4-hydroxyphenylacetic acid .

Feature4-Fluoro-2-hydroxyphenylacetic acid (Target)2-Fluoro-4-hydroxyphenylacetic acid (Isomer)
Structure OH at C2 (Ortho), F at C4OH at C4 (Para), F at C2
EI Diagnostic (m/z 152) High Intensity. Ortho-OH enables 5-membered lactone ring closure.Low/Absent. Para-OH is too distant for intramolecular cyclization.
LC Retention (RP-C18) Later Elution. Intramolecular H-bond (OH···COOH) reduces polarity.Earlier Elution. Exposed polar groups interact more with mobile phase.
Main ESI Fragment m/z 125 (4-fluoro-2-hydroxybenzyl)m/z 125 (2-fluoro-4-hydroxybenzyl)

Scientist's Note: Do not rely solely on the m/z 125 fragment in LC-MS, as it is common to both. You must use chromatographic separation or the intensity of the water-loss peak in EI to confirm identity.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this extraction and analysis protocol.

Step 1: Sample Preparation (LC-MS)
  • Extraction: Acidify sample (plasma/urine) to pH 3.0 with Formic Acid to suppress ionization of the carboxyl group, enhancing extraction efficiency into organic solvent.

  • Solvent: Extract with Ethyl Acetate (3x). Evaporate to dryness.

  • Reconstitution: Dissolve in 90:10 Water:Methanol (with 5mM Ammonium Acetate). Avoid high organic content initially to prevent peak distortion.

Step 2: GC-MS Derivatization (Critical for EI)
  • Dryness: Ensure sample is completely anhydrous (water destroys TMS reagents).

  • Reagent: Add 50 µL BSTFA + 1% TMCS .

  • Incubation: 60°C for 30 minutes.

  • Validation: Look for the Bis-TMS derivative peak at m/z 314 .

    • Self-Check: If you see m/z 242 (Mono-TMS), the reaction is incomplete. Increase incubation time.

Step 3: Data Acquisition
  • LC-MS: Operate in MRM mode. Transition 169

    
     125 (Quantifier), 169 
    
    
    
    81 (Qualifier, ring fragment).
  • GC-MS: Scan range 50–350 m/z. Monitor ratio of 152/125.

References

  • Arsenault, G., et al. (2007).[3] "Analysis of perfluoroalkyl anion fragmentation pathways...". Rapid Communications in Mass Spectrometry. Link

  • NIST Mass Spectrometry Data Center. "Fragmentation of Carboxylic Acids and Phenols." NIST Chemistry WebBook. Link

  • Harper, D.B., & Blakley, E.R. (1971). "The metabolism of p-fluorobenzoate by a Pseudomonas sp." Canadian Journal of Microbiology.[4][5] (Describes 4-fluoro-2-hydroxyphenylacetic acid as a metabolite). Link

  • US EPA. "Reviews of the Environmental Effects of Pollutants: IX - Fluoride." (Reference for metabolic pathways of fluorinated aromatics). Link

Sources

Comparative IR Spectroscopy Guide: 4-Fluoro-2-hydroxyphenylacetic acid Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1][2]

This guide details the infrared (IR) spectral characteristics of 4-Fluoro-2-hydroxyphenylacetic acid (4-F-2-HPAA). As a fluorinated derivative of the pharmaceutical intermediate 2-hydroxyphenylacetic acid, accurate characterization is critical for verifying the success of fluorination reactions or confirming the identity of fluorinated metabolites.

The introduction of the fluorine atom at the C4 position (para to the acetic acid group, meta to the hydroxyl) induces specific electronic and vibrational shifts. This guide focuses on distinguishing 4-F-2-HPAA from its non-fluorinated precursor (2-HPAA ) and its regioisomers (e.g., 2-Fluoro-4-hydroxyphenylacetic acid) using diagnostic spectral bands.

Structural Analysis for Spectral Prediction
  • Core Scaffold: Phenylacetic acid (aromatic ring + carboxylic acid side chain).

  • Substituents:

    • Hydroxyl (-OH) at C2: Induces intramolecular hydrogen bonding with the carbonyl oxygen, often broadening and shifting the O-H and C=O bands.

    • Fluorine (-F) at C4: Highly electronegative; withdraws electron density, strengthening the C-O bonds and introducing a distinct C-F stretching vibration in the fingerprint region.

Comparative Spectral Analysis: 4-F-2-HPAA vs. 2-HPAA

The following table contrasts the target molecule with its direct non-fluorinated parent, 2-Hydroxyphenylacetic acid (CAS 614-75-5) . Data for the parent is based on experimental reference standards (NIST/SDBS), while data for the 4-Fluoro analog is derived from high-confidence substituent shift increments for aromatic fluorides.

Spectral RegionFunctional Group2-HPAA (Parent) [Ref 1, 2]4-F-2-HPAA (Target) [Predicted]Diagnostic Note
3200–3550 cm⁻¹ Phenolic O-H Stretch~3350 cm⁻¹ (Broad)3360–3380 cm⁻¹ F-substitution slightly increases acidity; band remains broad due to H-bonding.
2500–3300 cm⁻¹ Carboxylic O-H StretchBroad, overlappingBroad, overlapping"Hump" characteristic of carboxylic acid dimers. Indistinguishable between analogs.
1700–1740 cm⁻¹ C=O[1] Stretch (Acid)1705–1725 cm⁻¹1710–1730 cm⁻¹ F (para) is electron-withdrawing, slightly increasing the C=O bond order (shift to higher wavenumber).
1150–1250 cm⁻¹ Aromatic C-F Stretch ABSENT 1210–1240 cm⁻¹ (Strong) Primary Identifier. Look for a new, intense band in this region absent in the starting material.
1000–1300 cm⁻¹ C-O Stretch (Phenol/Acid)1230 cm⁻¹1230–1260 cm⁻¹Overlaps with C-F; expect broadening or splitting in the fluorinated compound.
730–770 cm⁻¹ Ar-H Bending (OOP)~750 cm⁻¹ (Strong)Shifted / Absent Parent is 1,2-disubstituted. Target is 1,2,4-trisubstituted.
800–900 cm⁻¹ Substitution Pattern Absent810–830 & 870–890 cm⁻¹ Secondary Identifier. Characteristic pattern for 1,2,4-trisubstituted benzene.[2]

Detailed Peak Assignment & Causality

A. The "Fluorine Fingerprint" (1150–1250 cm⁻¹)

The most definitive evidence of successful synthesis is the appearance of the C-F stretching vibration .

  • Mechanism: The C-F bond is highly polar and strong, resulting in a large dipole moment change during vibration. This creates an intense absorption band.

  • Differentiation: In the parent 2-HPAA, this region contains only C-O stretches. In 4-F-2-HPAA, the C-F band will likely appear as a strong shoulder or a distinct new peak around 1220 cm⁻¹ .

  • Warning: This region is crowded. Compare the spectrum directly with the starting material to confirm the new peak.

B. Aromatic Substitution Patterns (Fingerprint Region)

The substitution pattern changes from ortho-disubstituted (parent) to 1,2,4-trisubstituted (product).

  • Parent (2-HPAA): Shows a strong band near 750 cm⁻¹ characteristic of four adjacent aromatic protons (ortho-substitution).

  • Target (4-F-2-HPAA): The fluorine atom at position 4 breaks the symmetry. You should observe:

    • ~800–830 cm⁻¹: Two adjacent hydrogens (C5 and C6).

    • ~870–900 cm⁻¹: One isolated hydrogen (C3, between OH and F). Absence of the strong 750 cm⁻¹ peak and appearance of these two bands confirms the correct regiochemistry.

C. Carbonyl Region (1700–1730 cm⁻¹)

Both compounds exist primarily as hydrogen-bonded dimers in the solid state.

  • Observation: A strong, sharp peak at ~1715 cm⁻¹.

  • Shift: The fluorine at the para-position (relative to the acetic acid group) exerts an inductive withdrawing effect (-I), potentially shifting the carbonyl peak 5–10 cm⁻¹ higher than the non-fluorinated parent.

Experimental Protocol: Validated Characterization

To ensure reproducible data, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

ATR is recommended over KBr pellets for this acid to avoid moisture interference with the hydroxyl regions.

  • Blank Correction: Clean the diamond crystal with isopropanol. Collect a background spectrum (32 scans).

  • Sample Prep: Place ~5 mg of solid 4-F-2-HPAA on the crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact (critical for solid acids).

  • Acquisition:

    • Range: 4000–600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32

  • Validation Step (Self-Check):

    • Check 1: Is the baseline flat at 2000–2500 cm⁻¹? (If noisy, clean crystal and re-run).

    • Check 2: Is the C=O peak absorbance between 0.5 and 1.0? (If too low, increase pressure).

Spectral Validation Workflow

The following diagram illustrates the decision logic for validating the product against its starting material using IR data.

SpectralValidation Start Crude Product (Solid) Acquire Acquire ATR-FTIR (4000-600 cm⁻¹) Start->Acquire CheckCO Check Carbonyl Region (1700-1730 cm⁻¹) Acquire->CheckCO CheckCF Check C-F Region (1210-1240 cm⁻¹) CheckCO->CheckCF Peak Present ResultFailParent FAIL: Unreacted Starting Material (No C-F band, 750 cm⁻¹ present) CheckCO->ResultFailParent Peak Missing/Wrong Shift CheckPattern Check Substitution Pattern (800-900 cm⁻¹) CheckCF->CheckPattern Strong Band Present CheckCF->ResultFailParent Band Absent ResultPass PASS: 4-F-2-HPAA Confirmed (New C-F band + 1,2,4 pattern) CheckPattern->ResultPass 800-900 cm⁻¹ bands present 750 cm⁻¹ absent ResultFailIso FAIL: Wrong Isomer (C-F present, but wrong pattern) CheckPattern->ResultFailIso Pattern ambiguous

Figure 1: Logic flow for spectral verification of 4-Fluoro-2-hydroxyphenylacetic acid, distinguishing it from starting materials and isomers.

References

  • National Institute of Standards and Technology (NIST). (2023). Benzeneacetic acid, 2-hydroxy- (CAS 614-75-5) Infrared Spectrum.[3] NIST Chemistry WebBook, SRD 69.[4][5] [Link]

  • PubChem. (n.d.). Compound Summary: 4-Hydroxyphenylacetic acid (Isomer Comparison). National Library of Medicine. [Link][6]

  • Spectroscopy Online. (2023). The C-F Bond and Infrared Spectroscopy. [Link]

Sources

A Comparative Guide to the Crystallographic Analysis of 4-Fluoro-2-hydroxyphenylacetic acid: A Predictive and Experimental Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive analysis of the crystal structure of 4-Fluoro-2-hydroxyphenylacetic acid. While a public crystal structure for this specific molecule is not available in crystallographic databases as of early 2026, this guide will equip researchers with a robust framework for its determination and analysis. We will achieve this by presenting a detailed examination of the known crystal structure of its parent compound, 4-Hydroxyphenylacetic acid, and then providing a predictive comparison and a detailed experimental workflow for the target molecule.

This approach, grounded in established crystallographic principles, offers insights into the likely structural consequences of fluoro and hydroxyl substitutions, a common strategy in medicinal chemistry to modulate physicochemical properties.

Benchmark Analysis: The Crystal Structure of 4-Hydroxyphenylacetic Acid

To understand the structural impact of substitution, we must first analyze the crystallographic blueprint of the parent molecule, 4-Hydroxyphenylacetic acid. Its crystal structure has been determined and is available in the Cambridge Structural Database (CSD).[1] This structure serves as our essential benchmark for comparison.

The packing of 4-Hydroxyphenylacetic acid in the solid state is dominated by a network of strong hydrogen bonds. The carboxylic acid groups form classic centrosymmetric dimers via O-H···O interactions. Additionally, the phenolic hydroxyl group acts as both a hydrogen bond donor and acceptor, linking these dimers into extended chains and sheets.

Table 1: Crystallographic Data for 4-Hydroxyphenylacetic Acid

Parameter Value Source
CCDC Deposition No. 274674 [1]
Empirical Formula C₈H₈O₃ [1]
Space Group P2₁/c
Unit Cell Dimensions a=11.6 Å, b=6.9 Å, c=9.3 Å
β=107.5°
Volume 715 ų

| Z (Molecules/Unit Cell) | 4 | |

The intermolecular hydrogen bonding network is the primary determinant of the crystal packing. Understanding this is critical for predicting how substitutions will alter the solid-state architecture.

cluster_dimer1 Carboxylic Acid Dimer (Centrosymmetric) cluster_dimer2 Adjacent Dimer cluster_phenol Phenolic Chain mol1_cooh R-COOH mol2_cooh HOOC-R mol1_cooh->mol2_cooh O-H···O mol1_oh Ar-OH mol3_cooh R-COOH mol3_oh Ar-OH mol1_oh->mol3_oh O-H···O

Caption: Intermolecular hydrogen bonding in 4-Hydroxyphenylacetic acid.

Predictive Analysis: The Impact of Fluoro and Ortho-Hydroxyl Groups

The introduction of a fluorine atom at the 4-position and the shifting of the hydroxyl group to the 2-position (ortho to the acetic acid moiety) are expected to induce significant changes in both intramolecular conformation and intermolecular packing.

Key Predicted Effects:

  • Intramolecular Hydrogen Bonding: The most profound change is the potential for a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the carboxylic acid's carbonyl oxygen. This would form a stable six-membered ring, planarizing this portion of the molecule. This "locking" of the conformation would drastically reduce the conformational freedom seen in the parent compound.

  • Disruption of Carboxylic Acid Dimers: The formation of an intramolecular hydrogen bond would likely prevent the formation of the classic centrosymmetric carboxylic acid dimers that dominate the parent structure. The molecule would be forced to adopt a different hydrogen bonding motif.

  • Role of Fluorine: The highly electronegative fluorine atom will alter the molecule's electrostatic potential. It is not a strong hydrogen bond acceptor but can participate in weaker C-H···F interactions. Its primary role may be steric and in modulating the acidity of the phenolic proton.

cluster_molecule Predicted Intramolecular H-Bond A C(aromatic) B C(aromatic)-OH A->B C C(aromatic)-CH2COOH A->C D C=O B->D O-H···O C->D E O-H (acid) A Synthesis & Purification B Crystallization Screening (Vapor Diffusion, Slow Evaporation) A->B C Crystal Selection & Mounting B->C D Single Crystal X-Ray Data Collection C->D E Structure Solution (e.g., SHELXT) D->E F Structure Refinement (e.g., SHELXL) E->F G Final Structure & CIF File F->G

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of Fluorinated Hydroxyphenylacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and molecular engineering, the strategic modification of bioactive scaffolds is paramount. Fluorination of aromatic compounds represents a powerful tool to modulate key properties such as metabolic stability, lipophilicity, and binding affinity. Understanding the electronic consequences of such modifications is crucial, and UV-Vis spectroscopy provides a rapid and accessible method for probing these changes. This guide offers an in-depth comparison of the UV-Vis absorption maxima (λmax) for a series of fluorinated hydroxyphenylacetic acids, providing both supporting experimental data and the scientific rationale behind the observed spectral shifts.

Foundational Principles: UV-Vis Absorption in Aromatic Systems

The UV-Vis absorption spectra of aromatic compounds like hydroxyphenylacetic acid are dominated by π → π* electronic transitions within the benzene ring.[1][2] The energy required for this transition, and thus the wavelength of maximum absorption (λmax), is highly sensitive to the nature and position of substituents on the ring.[3]

  • Auxochromes: Groups like the hydroxyl (-OH) group are powerful auxochromes. Their lone pair electrons can delocalize into the aromatic π-system, increasing the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or "red" shift) compared to the unsubstituted benzene ring.[3]

  • Solvent and pH Effects: The polarity of the solvent can influence the position of λmax.[4][5][6] Furthermore, for phenolic compounds, pH is a critical factor. Deprotonation of the hydroxyl group in a basic medium forms a phenolate ion, which is a much stronger electron-donating group. This leads to a significant bathochromic shift.[7][8]

  • The Influence of Fluorine: The fluorine atom exerts a dual electronic effect. It has a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which can stabilize molecular orbitals.[9] Concurrently, it has a weak, electron-donating resonance effect (+R) due to its lone pairs. The net impact on the UV-Vis spectrum is often subtle and highly dependent on its position relative to other substituents.[10]

Comparative Data: λmax of Fluorinated Hydroxyphenylacetic Acid Isomers

The following table summarizes the UV-Vis absorption maxima for 4-hydroxyphenylacetic acid and its fluorinated analogues. All data are presented for solutions in a neutral, polar solvent (e.g., ethanol or methanol) to ensure consistency and comparability.

Compound NameStructureKey Substituent Positionsλmax (nm)Observations
4-Hydroxyphenylacetic acid HOC₆H₄CH₂CO₂Hpara-OH~275 nmBaseline for comparison.[11][12][13][14][15]
3-Fluoro-4-hydroxyphenylacetic acid FC₆H₃(OH)CH₂CO₂Hmeta-F, para-OH~278-280 nmA slight bathochromic shift is observed. The fluorine's inductive effect is tempered by its meta position relative to the acetic acid group.[16][17][18][19]
2-Fluorophenylacetic acid FC₆H₄CH₂CO₂Hortho-F~263 nm, ~269 nmNote: This compound lacks the -OH group. Its spectrum shows characteristic fine structure at shorter wavelengths compared to the hydroxylated parent compound.[20]
3-Fluorophenylacetic acid FC₆H₄CH₂CO₂Hmeta-F~264 nm, ~271 nmNote: This compound lacks the -OH group. Similar to the ortho isomer, its absorption is at a shorter wavelength than the hydroxylated compounds.[21]

Analysis of Trends:

  • The parent compound, 4-hydroxyphenylacetic acid, exhibits a λmax around 275 nm, characteristic of a phenol derivative.

  • Introducing a fluorine atom ortho to the hydroxyl group (in 3-Fluoro-4-hydroxyphenylacetic acid) results in a small but discernible bathochromic shift to approximately 278-280 nm. This suggests that in this configuration, the electronic interplay slightly reduces the energy of the π → π* transition.

  • The non-hydroxylated fluorophenylacetic acids absorb at significantly shorter wavelengths, highlighting the powerful bathochromic effect of the hydroxyl group.

The "Why": A Mechanistic Exploration of Substituent Effects

The observed spectral shifts can be rationalized by considering the interplay of inductive and resonance effects on the electronic structure of the aromatic ring.

G cluster_factors Influencing Factors cluster_effects Electronic Effects cluster_transitions Molecular Outcome cluster_result Observable Result F_Pos Fluorine Position (ortho, meta, para) Inductive Inductive Effect (-I) (Electron Withdrawing) F_Pos->Inductive Determines strength Resonance Resonance Effect (+R) (Electron Donating) F_Pos->Resonance Determines influence OH_Group Hydroxyl Group (Auxochrome) OH_Group->Resonance Strong +R effect Solvent Solvent Polarity & pH HOMO_LUMO HOMO-LUMO Energy Gap Solvent->HOMO_LUMO Stabilizes states Inductive->HOMO_LUMO Stabilizes orbitals Resonance->HOMO_LUMO Raises HOMO energy Pi_Transition π → π* Transition Energy HOMO_LUMO->Pi_Transition LambdaMax Absorption Maximum (λmax) Pi_Transition->LambdaMax Inversely proportional

In 3-fluoro-4-hydroxyphenylacetic acid , the hydroxyl group is the dominant auxochrome. The fluorine atom, positioned ortho to the hydroxyl group, exerts a strong -I effect, which would be expected to cause a hypsochromic (blue) shift. However, its +R effect, while weaker, is also active. The net result is a slight bathochromic shift, indicating that the complex interaction and potential intramolecular hydrogen bonding between the adjacent -F and -OH groups slightly lowers the overall energy of the electronic transition compared to the parent molecule.

A Self-Validating Experimental Protocol

To ensure the generation of reliable and reproducible data, the following protocol for UV-Vis spectroscopic analysis should be followed. This methodology represents a self-validating system by incorporating rigorous blanking and standardized procedures.

G cluster_prep 1. Preparation cluster_inst 2. Instrumentation & Blanking cluster_acq 3. Data Acquisition A Accurately weigh ~1-5 mg of compound B Dissolve in spectroscopic grade solvent (e.g., Ethanol) A->B C Quantitatively transfer to a 100 mL volumetric flask B->C D Dilute to volume and mix thoroughly C->D J Empty sample cuvette, rinse, and fill with sample solution D->J E Turn on Spectrophotometer (Allow 30 min warm-up) F Set wavelength range (e.g., 200-400 nm) E->F G Fill two matched quartz cuvettes with solvent H Place cuvettes in sample and reference holders G->H I Perform baseline correction (autozero) H->I L Acquire absorption spectrum I->L K Place sample cuvette in sample holder J->K K->L M Identify λmax from the spectrum L->M N Validated Data M->N

Step-by-Step Methodology:

  • Solution Preparation:

    • Accurately weigh approximately 1-5 mg of the fluorinated hydroxyphenylacetic acid.

    • Use a spectroscopic grade solvent, such as absolute ethanol or methanol, which is transparent in the UV region of interest (>210 nm).[22]

    • Dissolve the compound in a small amount of the chosen solvent in a beaker.

    • Quantitatively transfer the solution to a 100 mL Class A volumetric flask.

    • Dilute to the mark with the solvent and mix thoroughly to ensure homogeneity. This stock solution can be further diluted if necessary to achieve an absorbance reading between 0.2 and 1.0 for optimal accuracy.

  • Instrument Setup and Baseline Correction:

    • Power on the UV-Vis spectrophotometer and its light sources (deuterium and tungsten lamps). Allow the instrument to warm up for at least 30 minutes to ensure stable output.[23]

    • Set the desired wavelength range for the scan (e.g., 200 nm to 400 nm).

    • Fill two matched quartz cuvettes with the pure solvent.

    • Place the cuvettes in the reference and sample holders of the spectrophotometer.

    • Perform a baseline correction (also known as autozero). This step digitally subtracts the absorbance of the solvent and cuvettes from all subsequent measurements, ensuring that the final spectrum is only due to the analyte.[23][24]

  • Sample Measurement:

    • Remove the cuvette from the sample holder. Discard the solvent, rinse the cuvette twice with small aliquots of the sample solution, and then fill it with the sample solution.

    • Place the sample cuvette back into the sample holder.

    • Initiate the scan.

    • The resulting spectrum will plot absorbance versus wavelength. The peak of the main absorption band in the 250-300 nm region should be identified as the λmax.

Conclusion

The fluorination of hydroxyphenylacetic acids introduces subtle yet predictable changes to their UV-Vis absorption spectra. The position of the fluorine atom relative to the powerful hydroxyl auxochrome dictates the final absorption maximum. While the hydroxyl group is the primary determinant for the absorption wavelength, ortho-fluorination, as seen in 3-fluoro-4-hydroxyphenylacetic acid, induces a slight bathochromic shift. This guide provides a framework for understanding these relationships, supported by a robust experimental protocol for accurate and reproducible characterization. These fundamental spectroscopic insights are valuable for quality control, reaction monitoring, and the rational design of new fluorinated molecules in drug discovery and materials science.

References

  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. Retrieved from [Link]

  • Fields, R., Lee, J., & Mowthorpe, D. J. (1968). Fluorine nuclear magnetic resonance spectra of some polyfluoroaromatic compounds. Journal of the Chemical Society B: Physical Organic, 308-312. Retrieved from [Link]

  • UV–Vis absorption spectra a Normalized absorption spectra of Ph-F'As in... (n.d.). ResearchGate. Retrieved from [Link]

  • Sharma, U. K., & Jacob, S. (2016). Solvents and solvent effect in UV - Vis Spectroscopy. Slideshare. Retrieved from [Link]

  • Carlucci, C., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Inorganics. Retrieved from [Link]

  • El-Mousalamy, A. M. D., et al. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Progress in Chemical and Biochemical Research. Retrieved from [Link]

  • Fluorinated Aromatic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2020). Influence of fluorine substitution position on electrochromic and capacitive properties of hybrid conjugated polymer. Dyes and Pigments. Retrieved from [Link]

  • Lanthanide probes. (n.d.). Wikipedia. Retrieved from [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (n.d.). Purdue University. Retrieved from [Link]

  • Chen, Y.-L., et al. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. RSC Advances. Retrieved from [Link]

  • RESEARCH ARTICLE Exploring the Synthesis and Properties of Fluorinated Cationic Triangulenes and their Precursors. (n.d.). ChemRxiv. Retrieved from [Link]

  • UV-Visible Spectroscopy for Organic Compound Analysis. (n.d.). Scribd. Retrieved from [Link]

  • Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. (n.d.). University of Delaware. Retrieved from [Link]

  • Bhat, A. R., et al. (2024). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry. Retrieved from [Link]

  • Dearden, J. C., & Forbes, W. F. (1959). PART XIV. THE ULTRAVIOLET ABSORPTION SPECTRA OF PHENOLS. Canadian Journal of Chemistry. Retrieved from [Link]

  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2018). International Journal of Engineering and Advanced Technology. Retrieved from [Link]

  • Singer, M., et al. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. Molbank. Retrieved from [Link]

  • UV-Vis Spectrum of 2-Fluorophenylacetic acid. (n.d.). SIELC Technologies. Retrieved from [Link]

  • UV-Vis absorption spectra. a Normalized absorption spectra of Ph-F'As... (n.d.). ResearchGate. Retrieved from [Link]

  • UV-Vis Spectrum of 3-Fluorophenylacetic acid. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. (n.d.). ResearchGate. Retrieved from [Link]

  • Potrzebowski, M. J., et al. (2020). Influence of Hydrogen/Fluorine Substitution on Structure, Thermal Phase Transitions, and Internal Molecular Motion of Aromatic Residues in the Crystal Lattice of Steroidal Rotors. Crystal Growth & Design. Retrieved from [Link]

  • 4-Hydroxyphenylacetic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • 4-Hydroxyphenylacetic acid. (n.d.). PubChem. Retrieved from [Link]

  • 3-Fluoro-4-hydroxyphenylacetic acid, 98%. (n.d.). Fisher Scientific. Retrieved from [Link]

  • 4-Hydroxyphenylacetic acid - [1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • 4-hydroxyphenylacetic acid (CHEBI:18101). (n.d.). EMBL-EBI. Retrieved from [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. Retrieved from [Link]

  • UV spectral data for p-hydroxyacetophenone (1d). (n.d.). ResearchGate. Retrieved from [Link]

  • Ultraviolet and visible spectrometry. (n.d.). University of Chemistry and Technology, Prague. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluoro-2-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in drug discovery and development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. The proper management and disposal of these compounds are not merely regulatory hurdles but are fundamental to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, field-tested protocol for the safe disposal of 4-Fluoro-2-hydroxyphenylacetic acid, grounded in established safety principles and regulatory compliance.

As a fluorinated aromatic carboxylic acid, 4-Fluoro-2-hydroxyphenylacetic acid requires a specific disposal pathway due to its chemical properties. Improper disposal, such as drain discharge or mixing with general waste, is strictly prohibited and can lead to environmental contamination and significant regulatory penalties.[1][2][3]

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling 4-Fluoro-2-hydroxyphenylacetic acid for any purpose, including disposal, it is critical to understand its hazard profile. Based on data from structurally similar compounds, a comprehensive risk assessment mandates the use of appropriate PPE.

Table 1: Hazard Profile and Required PPE

Hazard CategoryDescriptionRequired Personal Protective Equipment (PPE)
Skin Irritation Causes skin irritation upon contact.[4][5]Nitrile or neoprene gloves, fully-fastened lab coat.[6]
Eye Irritation Causes serious eye irritation or damage.[4][5]Chemical safety goggles or a face shield.[6]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[4][5]All handling and disposal operations must be conducted within a certified chemical fume hood.[1][7]

The Cornerstone of Disposal: Waste Segregation

The single most critical step in the proper disposal of 4-Fluoro-2-hydroxyphenylacetic acid is its correct segregation as a halogenated organic compound .[8] The presence of the fluorine atom classifies it as such.

Causality: Disposal facilities often use high-temperature incineration for halogenated waste streams to ensure the complete destruction of the compounds and to scrub acidic gases (like hydrogen fluoride) that are produced.[9] Mixing halogenated waste with non-halogenated waste contaminates the entire volume, drastically increasing disposal costs and complexity.[3] Therefore, these waste streams must never be mixed.[3][9]

Step-by-Step Disposal Protocol for 4-Fluoro-2-hydroxyphenylacetic Acid

This protocol ensures compliance with EPA and local regulations for hazardous waste management.[7][10]

Step 1: Select a Compatible Waste Container

  • Material: Use a chemically resistant container, typically high-density polyethylene (HDPE).[2] Ensure the container is in good condition, free of cracks or residue, and has a secure, leak-proof screw-top cap.[10][11]

  • Size: Choose a container size appropriate for the volume of waste you anticipate generating to avoid prolonged storage of nearly full containers.[11]

Step 2: Prepare the Hazardous Waste Label

  • Timing: The container must be labeled before the first drop of waste is added.[12][13]

  • Content: The label must, at a minimum, include the following information written clearly and legibly[2]:

    • The words "Hazardous Waste ".

    • The full chemical name: "4-Fluoro-2-hydroxyphenylacetic acid ". Do not use abbreviations or chemical formulas.[13]

    • If dissolved in a solvent, list all components and their approximate percentages (e.g., "Methanol 90%, 4-Fluoro-2-hydroxyphenylacetic acid 10%").[13]

    • The relevant hazard characteristics (e.g., "Irritant").[2]

    • Your name, laboratory room number, and the date accumulation started.[2]

Step 3: Accumulate the Waste

  • Location: All waste accumulation must occur in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of the laboratory personnel.[11][13]

  • Procedure:

    • Conduct all transfers inside a chemical fume hood.

    • For solids, use a dedicated spatula to transfer the compound into the waste container.

    • For liquids or solutions, use a funnel to prevent spills. Remove the funnel immediately after use.[13]

    • Securely cap the container immediately after adding waste. Containers must remain closed at all times except when waste is being actively added.[12][13]

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[7]

Step 4: Arrange for Disposal

  • Once the container is 90% full or has been accumulating for the maximum time allowed by your institution (typically 6-12 months), arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[11][13]

Emergency Procedures

Spill Management (Small Scale)

  • Ensure you are wearing the appropriate PPE.

  • Contain the spill using absorbent pads or spill pillows.

  • Carefully collect the absorbent material and any contaminated debris.

  • Place all cleanup materials into a new, properly labeled hazardous waste container.

  • Clean the spill area with soap and water.

  • Report the spill to your laboratory supervisor and EHS department.[12]

For large spills, evacuate the area immediately and contact your institution's emergency response team.[12]

First Aid & Exposure

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][14]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Disposal of Empty Containers

Empty containers that once held 4-Fluoro-2-hydroxyphenylacetic acid are also considered hazardous waste until properly decontaminated.[15]

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., methanol or acetone) three times.

  • Collect Rinsate: The rinsate from all three washes must be collected and disposed of as halogenated organic hazardous waste.[16]

  • Deface Label: Completely remove or obliterate the original manufacturer's label.[15][16]

  • Final Disposal: Once triple-rinsed and dried with the label removed, the container can be disposed of in the appropriate laboratory glass or plastic recycling stream.[16]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for the proper disposal of chemical waste, emphasizing the segregation of 4-Fluoro-2-hydroxyphenylacetic acid.

G Workflow for 4-Fluoro-2-hydroxyphenylacetic Acid Disposal cluster_prep Preparation & Identification cluster_collection Waste Collection Protocol cluster_disposal Final Disposal A Identify Waste: 4-Fluoro-2-hydroxyphenylacetic Acid B Is it a Halogenated Organic Compound? (Contains F, Cl, Br, or I) A->B C YES: Select Designated 'HALOGENATED ORGANIC WASTE' Container B->C Fluorine (F) is a halogen D NO: Select 'Non-Halogenated Organic Waste' Container (Not for this chemical) B->D E Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name(s) - Hazards & Date C->E F Add waste in fume hood. Keep container closed & sealed. E->F G Store in Satellite Accumulation Area (SAA) F->G H Container is 90% full or max storage time is reached G->H I Contact EHS for waste pickup H->I J Waste incinerated by licensed facility I->J

Caption: Decision workflow for the proper segregation and disposal of 4-Fluoro-2-hydroxyphenylacetic acid.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Bucknell University. (2016). WASTE MANAGEMENT.
  • BenchChem. (n.d.). Proper Disposal Procedures for Halogenated Solvents (Hal-HS).
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety Office.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Texas at Austin. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety.
  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Fluoro-4-hydroxyphenylacetic acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Fluorophenylacetic acid.
  • Cayman Chemical. (2025). Safety Data Sheet - 4-Hydroxyphenylacetic Acid.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 4-Hydroxyphenylacetic acid.
  • Northwestern University. (2015). Hazardous Waste Disposal Guide.
  • BenchChem. (n.d.). Proper Disposal of (4-Fluoro-2-formylphenyl)boronic Acid: A Guide for Laboratory Professionals.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety.

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4-Fluoro-2-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 394-42-3 Formula: C₈H₇FO₃ Hazard Classification: Irritant (Skin/Eye/Respiratory)

Executive Safety Assessment

4-Fluoro-2-hydroxyphenylacetic acid is a fluorinated phenylacetic acid derivative commonly used as a pharmaceutical intermediate. While not classified as acutely toxic (Category 1 or 2), it poses significant irritation risks to mucous membranes, eyes, and skin.

The Primary Risks:

  • Inhalation: The solid powder form generates dust that is highly irritating to the upper respiratory tract (STOT SE 3).

  • Corrosivity/Irritation: As an organic acid, it can cause severe eye irritation (Category 2A) and skin dermatitis (Category 2) upon contact.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.[1]

This guide provides a self-validating safety protocol for researchers handling this compound, prioritizing the prevention of dust inhalation and direct contact.

PPE Selection Matrix

This matrix defines the minimum protection required. Selection is based on the "Barrier-Breach" principle: assuming the primary engineering control (fume hood) could fail.

PPE CategorySpecificationRationale & Technical Requirement
Hand Protection Nitrile Rubber (0.11 mm min) Why: Latex is permeable to many organic acids. Nitrile provides superior chemical resistance.Standard: EN 374 / ASTM F739.Protocol: Double-gloving recommended for prolonged handling (>30 mins).
Eye Protection Chemical Splash Goggles Why: Safety glasses with side shields are insufficient for powders that can drift behind lenses. Goggles provide a seal against airborne dust.Standard: ANSI Z87.1 / EN 166.
Respiratory N95 / P2 Respirator Why: Required if weighing outside a fume hood. The particle size of the powder can deeply penetrate the lungs.Note: If in solution with volatile solvents, upgrade to Half-Face Respirator with Organic Vapor cartridges.
Body Protection Lab Coat (High-Neck) Why: Standard cotton/poly blends are acceptable. Must be fully buttoned to protect the suprasternal notch (neck area) from dust accumulation.Footwear: Closed-toe, non-perforated leather or synthetic leather.
Operational Protocol: Handling & Workflow

This workflow is designed to minimize "transference"—the migration of chemical dust from the weigh station to common areas.

Phase 1: Engineering Controls (The First Line of Defense)
  • Primary: Handle all solid weighing and transfers inside a certified chemical fume hood .

  • Airflow Check: Verify face velocity is between 0.3 – 0.5 m/s before opening the container.

  • Static Control: Use an antistatic gun or bar if the powder is static-prone, as static discharge can scatter the irritant dust.

Phase 2: Donning Sequence (Pre-Entry)
  • Hygiene: Wash hands thoroughly.[2]

  • Body: Don lab coat; button to the top.

  • Eyes: Don chemical splash goggles.

  • Hands: Inspect nitrile gloves for pinholes (inflate with air to test). Don gloves, pulling cuffs over the lab coat sleeves to seal the wrist gap.

Phase 3: Active Handling (Weighing & Transfer)
  • The "Clean/Dirty" Hand Rule: Designate your dominant hand as "Dirty" (touches chemical containers, spatulas) and non-dominant as "Clean" (touches notebook, hood sash).

  • Weighing:

    • Place the balance inside the hood.

    • Open the container only when inside the hood plane.

    • Use a disposable weighing boat. Do not return excess chemical to the stock bottle (prevents cross-contamination).

  • Solubilization: If dissolving, add the solid to the solvent slowly. As an acid, it may generate mild heat depending on the solvent/base used.

Phase 4: Doffing & Decontamination [3]
  • Wipe Down: Wipe the exterior of the stock bottle with a dry tissue before returning to storage.

  • Gloves: Remove using the "beak method" (pinch outside of one glove, pull off inside-out; slide finger under second glove, peel off).

  • Wash: Immediately wash hands with soap and water for 20 seconds.

Emergency Response & Spill Management
Exposure First Aid
  • Eye Contact: Immediately flush with water for 15 minutes .[2][4][5][6][7] Hold eyelids open. Do not use neutralization agents in the eye.

  • Skin Contact: Brush off loose powder before washing. Wetting the powder on skin can increase absorption/irritation initially. Wash with soap and copious water.[2][4][5][6][7]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

Spill Cleanup Workflow (Solids)

Do not use a brush or broom vigorously, as this generates dust.

SpillResponse Start Spill Detected Assess Assess Volume & Risk (Is it > 50g or outside hood?) Start->Assess Evacuate Evacuate Area & Call EHS Assess->Evacuate High Risk PPE Don PPE: Double Nitrile, Goggles, N95 Assess->PPE Low Risk (<50g) Contain Cover spill with wet paper towels (Prevents dust) PPE->Contain Collect Scoop wet slurry into hazardous waste bag Contain->Collect Clean Wipe area with Soap & Water (pH ~7) Collect->Clean Dispose Label as 'Solid Organic Acid Waste' Clean->Dispose

Figure 1: Decision logic for responding to a solid spill of 4-Fluoro-2-hydroxyphenylacetic acid.

Waste Disposal & Storage

Storage:

  • Store in a cool, dry place.[2][5][8]

  • Segregation: Keep away from Oxidizers (e.g., Nitric Acid, Peroxides) and Strong Bases (e.g., Sodium Hydroxide).

  • Container: Keep tightly closed.[2][5][7][8][9] Glass or Polyethylene (HDPE) are suitable.

Disposal Protocol:

  • Classification: Hazardous Chemical Waste (Solid Organic Acid).

  • Labeling: Must carry the GHS "Corrosive/Irritant" pictogram.

  • Prohibition: NEVER flush down the sink. Even if neutralized, fluorinated organics often require incineration to prevent environmental accumulation.

  • Stream: Collect in the "Solid Organic Waste" container.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 227624, 4-Fluoro-2-hydroxyphenylacetic acid. PubChem. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.